Technical Documentation Center

2-(Benzyloxy)-3-methylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Benzyloxy)-3-methylphenol
  • CAS: 150710-99-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Benzyloxy)-3-methylphenol (CAS 150710-99-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Benzyloxy)-3-methylphenol, a molecule of interest in synthetic organic chemistry and potentiall...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Benzyloxy)-3-methylphenol, a molecule of interest in synthetic organic chemistry and potentially in the development of novel bioactive compounds. Given the limited publicly available data on this specific molecule, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from structurally related compounds and established chemical principles to offer a robust working knowledge base. We will delve into its chemical identity, a proposed synthetic route with detailed experimental protocols, predicted analytical characterization, potential applications, and essential safety considerations.

Molecular Identity and Physicochemical Properties

2-(Benzyloxy)-3-methylphenol, with the CAS number 150710-99-9, possesses a molecular formula of C₁₄H₁₄O₂ and a molecular weight of approximately 214.26 g/mol . The structure features a phenol ring substituted with a methyl group at the 3-position and a benzyloxy group at the 2-position. This arrangement of a free phenolic hydroxyl group adjacent to a bulky benzyloxy ether linkage suggests specific chemical reactivity and potential for intramolecular hydrogen bonding, which can influence its physical and biological properties.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-3-methylphenol

PropertyValue (Predicted/Inferred)Basis for Prediction
Molecular Formula C₁₄H₁₄O₂-
Molecular Weight 214.26 g/mol -
Appearance Colorless to pale yellow solid or viscous liquidBased on related benzyloxyphenols which are often low-melting solids or liquids[1].
Melting Point 35-45 °CInferred from the melting point of 2-benzyloxyphenol (35-40 °C)[1]. The additional methyl group may slightly alter this.
Boiling Point > 300 °C (at atmospheric pressure)High boiling point is expected due to the molecular weight and polar functional groups. 2-benzyloxyphenol has a boiling point of 215 °C at 20 mmHg[1].
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane). Insoluble in water.The hydrophobic benzyl and methyl groups, combined with the aromatic ring, dominate the polarity of the molecule, making it soluble in organic solvents and insoluble in water, similar to 2-benzyloxyphenol[1].
pKa of Phenolic -OH ~10The pKa of the phenolic proton is expected to be similar to that of other substituted phenols.

Diagram 1: Chemical Structure of 2-(Benzyloxy)-3-methylphenol

Caption: Structure of 2-(Benzyloxy)-3-methylphenol.

Proposed Synthesis: Selective O-Benzylation of 3-Methylcatechol

The most logical synthetic precursor to 2-(Benzyloxy)-3-methylphenol is 3-methylcatechol (3-methyl-1,2-benzenediol). The primary challenge in this synthesis is achieving selective mono-benzylation, as the two hydroxyl groups on the catechol ring have similar reactivity. The hydroxyl group at the 2-position is slightly more sterically hindered by the adjacent methyl group, which could be exploited to favor benzylation at the 1-position. However, to obtain the desired 2-benzyloxy isomer, careful control of reaction conditions is paramount. A Williamson ether synthesis approach is proposed.

Diagram 2: Proposed Synthetic Pathway

Synthesis of 2-(Benzyloxy)-3-methylphenol reactant1 3-Methylcatechol product 2-(Benzyloxy)-3-methylphenol reactant1->product Williamson Ether Synthesis reactant2 Benzyl Bromide reactant2->product base K₂CO₃ (1 eq.) base->product solvent Acetone or DMF solvent->product

Caption: Proposed synthesis of 2-(Benzyloxy)-3-methylphenol.

Expertise-Driven Rationale for Experimental Choices:
  • Choice of Base: A mild base like potassium carbonate (K₂CO₃) is selected over stronger bases such as sodium hydride (NaH). Using a weaker base allows for the formation of the phenoxide anion in a controlled manner, which can help in achieving mono-alkylation. Using an excess of a strong base would likely lead to the formation of the di-anion and subsequently the di-benzylated product. Employing approximately one equivalent of the base relative to 3-methylcatechol is crucial for favoring mono-substitution.

  • Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal for Williamson ether synthesis. These solvents effectively solvate the potassium cation without interfering with the nucleophilic attack of the phenoxide on the benzyl bromide.

  • Control of Stoichiometry and Temperature: The reaction should be performed with a slight excess of 3-methylcatechol relative to benzyl bromide to further minimize the formation of the di-benzylated byproduct. Running the reaction at a moderate temperature (e.g., room temperature to 50 °C) provides a balance between a reasonable reaction rate and selectivity.

  • Purification Strategy: The reaction will likely yield a mixture of the starting material, the desired mono-benzylated product, the isomeric 1-(benzyloxy)-2-hydroxy-3-methylbenzene, and the di-benzylated product. Purification by column chromatography on silica gel is the most effective method to isolate the desired isomer. The different polarities of the components (catechol being the most polar, followed by the mono-ethers, and the di-ether being the least polar) will allow for their separation.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a solution of 3-methylcatechol (1.0 eq.) in anhydrous acetone (or DMF), add powdered anhydrous potassium carbonate (1.0-1.2 eq.).

  • Reagent Addition: Stir the suspension vigorously at room temperature for 30 minutes. Slowly add a solution of benzyl bromide (0.9 eq.) in the same solvent dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the residue by flash column chromatography on silica gel. A gradient elution from hexane to a mixture of hexane and ethyl acetate is recommended to separate the components effectively.

  • Characterization: Collect the fractions corresponding to the desired product and confirm its identity and purity using analytical techniques such as NMR, IR, and mass spectrometry.

Analytical Characterization (Predicted)

Due to the absence of published spectra for 2-(Benzyloxy)-3-methylphenol, the following are predictions based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-(Benzyloxy)-3-methylphenol

TechniquePredicted Key FeaturesRationale
¹H NMR δ ~2.2 ppm (s, 3H, -CH₃); δ ~5.1 ppm (s, 2H, -OCH₂Ph); δ ~5.5-6.0 ppm (s, 1H, phenolic -OH); δ ~6.7-7.5 ppm (m, 8H, aromatic protons)The methyl protons will appear as a singlet upfield. The benzylic methylene protons will also be a singlet. The aromatic region will show complex multiplets corresponding to the protons on both the phenol and benzyl rings. The phenolic proton signal will be a broad singlet and its chemical shift can vary with concentration and solvent.
¹³C NMR δ ~15 ppm (-CH₃); δ ~70 ppm (-OCH₂Ph); δ ~110-160 ppm (aromatic carbons)The aliphatic carbons of the methyl and benzylic methylene groups will appear in the upfield region. The aromatic carbons will resonate in the downfield region, with the carbons attached to oxygen atoms appearing at the lower end of this range.
IR Spectroscopy ~3400 cm⁻¹ (broad, O-H stretch); ~3100-3000 cm⁻¹ (C-H stretch, aromatic); ~2950-2850 cm⁻¹ (C-H stretch, aliphatic); ~1600, 1500 cm⁻¹ (C=C stretch, aromatic); ~1250 cm⁻¹ (C-O stretch, ether)The broad peak around 3400 cm⁻¹ is characteristic of the phenolic hydroxyl group. The other peaks are indicative of the aromatic rings, aliphatic C-H bonds, and the ether linkage.
Mass Spectrometry (EI) M⁺ at m/z = 214; Key fragments at m/z = 91 (tropylium ion, [C₇H₇]⁺) and m/z = 123 ([M-C₇H₇]⁺)The molecular ion peak should be observed at m/z 214. A very prominent peak at m/z 91 is expected due to the stable tropylium cation formed from the benzyl group. Loss of the benzyl group would result in a fragment at m/z 123.

Potential Applications and Research Directions

While specific applications for 2-(Benzyloxy)-3-methylphenol have not been documented, its structural motifs suggest several areas for research and development:

  • Intermediate in Organic Synthesis: The presence of a free phenolic hydroxyl group allows for further functionalization, making it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The benzyloxy group can serve as a protecting group for the hydroxyl function, which can be removed under specific conditions (e.g., catalytic hydrogenation) to unmask the catechol functionality at a later synthetic stage.

  • Potential Biological Activity: Phenolic compounds are known for a wide range of biological activities. The antioxidant properties of the phenol group, combined with the lipophilicity imparted by the benzyl and methyl groups, could make this molecule a candidate for investigation in areas such as:

    • Antioxidant and Anti-inflammatory Agents: Many substituted phenols exhibit radical scavenging and anti-inflammatory properties[2].

    • Antimicrobial Agents: The phenolic structure is a common feature in many natural and synthetic antimicrobial compounds[3].

  • Building Block for Novel Ligands: The catechol-like structure, with one hydroxyl group protected, could be a precursor for designing novel ligands for metal catalysis or for the development of materials with specific electronic properties.

Hazard and Safety Considerations

No specific Safety Data Sheet (SDS) is available for 2-(Benzyloxy)-3-methylphenol. Therefore, a risk assessment must be based on the hazards of its precursors and structurally related compounds.

  • Precursors:

    • 3-Methylcatechol: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation[4][5].

    • Benzyl Bromide: This is a lachrymator and is corrosive, causing severe skin burns and eye damage. It is also toxic if inhaled.

  • Product (2-(Benzyloxy)-3-methylphenol):

    • Based on the hazards of substituted phenols, it should be handled with care. It is likely to be a skin and eye irritant. Inhalation of dust or vapors should be avoided.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

    • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Diagram 3: Workflow for Safe Handling and Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_disposal Waste Disposal ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a certified Fume Hood ppe->fume_hood reagents Careful handling of 3-Methylcatechol and Benzyl Bromide fume_hood->reagents monitoring Monitor reaction progress by TLC reagents->monitoring quench Safe quenching and extraction procedures monitoring->quench purify Column chromatography in a fume hood quench->purify waste Dispose of chemical waste according to institutional and local regulations purify->waste

Caption: Recommended workflow for the safe synthesis of 2-(Benzyloxy)-3-methylphenol.

Conclusion

2-(Benzyloxy)-3-methylphenol is a chemical compound with potential utility in synthetic chemistry and drug discovery. While direct experimental data is scarce, a logical and scientifically sound profile can be constructed based on the principles of organic chemistry and data from analogous structures. The proposed synthesis via selective O-benzylation of 3-methylcatechol provides a clear pathway for its preparation in a laboratory setting. The predicted analytical data offers a benchmark for its characterization. Further research into the biological activities of this molecule is warranted to explore its full potential. As with any chemical research, all handling and synthesis should be conducted with strict adherence to safety protocols.

References

  • CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol. (n.d.). Google Patents.
  • PubChem. (n.d.). 3-Methylcatechol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Benzylphenol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methylphenol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

  • ChemBK. (2024, April 10). 2-Benzyloxyphenol. Retrieved February 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-3-methyl- (CAS 18102-31-3). Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Benzyl-2-methylphenol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-((Benzylamino)methyl)phenol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(Benzylamino_methyl_phenol]([Link]

  • Tummatorn, J., et al. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved February 4, 2026, from [Link]

  • CN107051582A - The Benzylation reaction new method of one kind catalysis. (n.d.). Google Patents.
  • Al-Harrasi, A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(15), 5898. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). Molecules, 26(16), 4983. [Link]

Sources

Exploratory

3-methylcatechol 2-benzyl ether structure and properties

Technical Whitepaper: 3-Methylcatechol 2-Benzyl Ether Subtitle: Regiocontrol Strategies, Structural Characterization, and Applications in Benzodioxane Scaffold Synthesis Executive Summary 3-Methylcatechol 2-benzyl ether...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Methylcatechol 2-Benzyl Ether

Subtitle: Regiocontrol Strategies, Structural Characterization, and Applications in Benzodioxane Scaffold Synthesis

Executive Summary

3-Methylcatechol 2-benzyl ether (CAS: 150710-99-9), systematically known as 2-(benzyloxy)-3-methylphenol , represents a critical challenge in regioselective organic synthesis.[1][2] Unlike its symmetric catechol counterparts, the 3-methyl substituent introduces a steric and electronic bias that complicates direct mono-protection.[1] While the 1-benzyl isomer is thermodynamically and kinetically favored under standard Williamson etherification conditions due to lower steric hindrance, the 2-benzyl isomer is the requisite intermediate for accessing 8-substituted-1,4-benzodioxane pharmacophores.[1]

This guide outlines the physicochemical profile of the molecule, delineates the "Baeyer-Villiger Route" for high-fidelity synthesis, and provides a self-validating protocol for differentiating regioisomers using Nuclear Overhauser Effect (NOE) NMR spectroscopy.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule features a catechol core where the "internal" hydroxyl group (position 2) is protected as a benzyl ether, leaving the "external" hydroxyl (position 1) free. This specific arrangement is sterically crowded, with the benzyl ether flanked by a hydroxyl group and a methyl group.[1]

Table 1: Physicochemical Data
PropertySpecificationNotes
IUPAC Name 2-(Benzyloxy)-3-methylphenolOften referred to as 2-benzyloxy-m-cresol.[1]
CAS Number 150710-99-9 Distinct from the 1-benzyl isomer (CAS 113068-80-7).[1]
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Physical State Viscous Oil / Low-melting SolidTends to crystallize upon high purity isolation.[1]
Solubility DCM, EtOAc, MeOHInsoluble in water.[1]
Acidity (pKa) ~10.0 (Phenolic OH)Less acidic than catechol due to mono-alkylation.[1]
Key Feature Intramolecular H-BondingStrong H-bond between C1-OH and C2-OBn oxygen.[1]

Part 2: Synthetic Routes & Regiochemical Control

The Regioselectivity Paradox

Direct alkylation of 3-methylcatechol with benzyl bromide and a base (e.g.,


, Acetone) typically yields a mixture favoring the 1-benzyl ether  (approx. 3:1 to 5:1 ratio).[1]
  • Steric Factor: The C1-OH is flanked by a hydrogen (C6) and the C2-OH.[1] The C2-OH is "sandwiched" between the C1-OH and the C3-Methyl, making it significantly more hindered.[1]

  • Electronic Factor: The inductive effect of the C3-methyl group slightly increases the electron density at C2, potentially making the C2-phenoxide less stable (and less reactive) than the C1-phenoxide.[1]

The Solution: The Baeyer-Villiger Oxidation Route

To guarantee the synthesis of the 2-benzyl isomer without difficult chromatographic separations, a "oxidation-hydrolysis" strategy is superior.[1] This route starts with 2-benzyloxy-3-methylbenzaldehyde , fixing the oxygen positions before the phenol is even generated.[1]

Mechanism:

  • Starting Material: 2-Benzyloxy-3-methylbenzaldehyde.[1][2][3]

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) performs a Baeyer-Villiger oxidation, inserting an oxygen to form the formate ester.[1]

  • Hydrolysis: Basic hydrolysis (NaOH) cleaves the formate to reveal the phenol.[1]

SynthesisRoute Figure 1: Regiospecific Synthesis via Baeyer-Villiger Oxidation Start 2-Benzyloxy-3- methylbenzaldehyde Inter Formate Ester Intermediate Start->Inter mCPBA, DCM (Baeyer-Villiger) Product 2-Benzyloxy-3- methylphenol (Target) Inter->Product NaOH, MeOH (Hydrolysis)

[1][2][4]

Part 3: Experimental Protocols

Protocol A: Synthesis via Baeyer-Villiger Oxidation (Recommended)

Use this protocol for high-purity applications in drug discovery.[1]

Reagents:

  • 2-Benzyloxy-3-methylbenzaldehyde (1.0 eq)[1][3]

  • m-Chloroperbenzoic acid (mCPBA) (1.2 eq, 70-75%)[1]

  • Dichloromethane (DCM)

  • 10% Aqueous NaOH[1]

Step-by-Step:

  • Dissolution: Dissolve 20.0 g (approx. 88 mmol) of 2-benzyloxy-3-methylbenzaldehyde in 150 mL of DCM. Cool to 0°C.[1][4][5]

  • Oxidation: Add mCPBA (1.2 eq) portion-wise over 30 minutes. Allow the mixture to warm to room temperature and stir for 10–12 hours. Monitor by TLC for disappearance of aldehyde.

  • Quench: Wash the organic layer with saturated

    
     (2x) to remove m-chlorobenzoic acid byproduct, then with saturated 
    
    
    
    to quench peroxides.[1]
  • Hydrolysis: Evaporate the DCM. Dissolve the crude formate ester in methanol (100 mL). Add 10% NaOH (2.0 eq) at 0°C. Stir for 3 hours.

  • Workup: Neutralize with 1N HCl. Extract with EtOAc.[1] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc 9:1) yields the pure phenol.[1][3]

Protocol B: Characterization & Self-Validation (NMR)

How to prove you have the 2-benzyl and not the 1-benzyl isomer.

The definitive proof lies in NOE (Nuclear Overhauser Effect) spectroscopy.

  • Experiment: Irradiate the Benzyl-

    
     signal (~5.0 ppm).
    
  • Result for Target (2-benzyl): You will observe a strong NOE enhancement of the Methyl-

    
      signal (~2.2 ppm) because they are spatially adjacent.[1]
    
  • Result for Impurity (1-benzyl): No NOE enhancement of the methyl group (too distant).[1]

NOE_Logic Figure 2: Structural Validation via NMR Spectroscopy Structure Structure 2-Benzyloxy-3-methylphenol NOE_Exp 1D NOE Experiment Irradiate Benzyl -CH2- Structure->NOE_Exp Result_Pos Signal Enhancement at Methyl (-CH3) Group NOE_Exp->Result_Pos Spatial Proximity (<5Å) Conclusion CONFIRMED: 2-Benzyl Isomer Result_Pos->Conclusion

Part 4: Applications in Drug Development

The 2-benzyloxy-3-methylphenol scaffold is a "privileged structure" for synthesizing 8-substituted-1,4-benzodioxanes .[1]

  • Chiral Benzodioxanes: Reaction of this phenol with epichlorohydrin or glycidyl tosylate (followed by cyclization) yields 8-methyl-1,4-benzodioxane derivatives.[1]

  • Pharmacology: These derivatives are key intermediates for:

    • Alpha-adrenergic blockers: Used in hypertension management.[1]

    • Dopamine D4 antagonists: Investigated for antipsychotic activity.[1]

  • Linker Chemistry: The free phenol at C1 allows for coupling to macrocycles or PROTAC linkers, while the C2-benzyl group serves as a robust protecting group that can be removed via hydrogenolysis (

    
    , Pd/C) late in the synthesis.[1]
    

References

  • European Patent Office. (1999).[1] Process for producing catechol derivatives.[1][2][3] EP0900775A1.[1]

  • National Institutes of Health (PubChem). (2024).[1] 3-Methylcatechol (Compound Summary).[1][6]

  • LookChem. (2024).[1] 2-Benzyloxy-3-methylphenol Product Data.

  • PrecisionFDA. (2024). 2-(Benzyloxy)phenol Structure and Analogues.[1][3][7][8]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 2-Benzyloxy-3-methylphenol

The following in-depth technical guide details the solubility profile, handling, and purification strategies for 2-benzyloxy-3-methylphenol , a critical intermediate in the synthesis of pharmaceutical benzodioxane scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the solubility profile, handling, and purification strategies for 2-benzyloxy-3-methylphenol , a critical intermediate in the synthesis of pharmaceutical benzodioxane scaffolds.

[1]

Executive Summary

2-Benzyloxy-3-methylphenol (CAS: 150710-99-9) is a lipophilic phenolic ether used primarily as a regioselective intermediate in the synthesis of 1,4-benzodioxane derivatives.[1] Its physicochemical behavior is dominated by the competition between the hydrophobic benzyl/methyl motifs and the hydrogen-bond-donating phenolic hydroxyl group.

This guide provides a definitive solubility landscape, validated purification protocols, and solvent selection criteria to ensure high-yield recovery during organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Systematic Name 2-(Benzyloxy)-3-methylphenol
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Predicted LogP ~3.5 – 3.9 (Highly Lipophilic)
Physical State Viscous oil or low-melting solid (approx.[1] mp < 50°C)
Acidity (pKa) ~10.0 (Phenolic OH)
Key Functional Groups Phenol (Polar, H-donor), Benzyl Ether (Lipophilic), Methyl (Lipophilic)
Structural Implications on Solubility

The molecule features a "Janus-faced" polarity. The benzyloxy group at the ortho position creates significant steric bulk and lipophilicity, shielding the polar core. Consequently, the compound exhibits poor water solubility but high affinity for chlorinated and aromatic solvents.

Solubility Landscape

The following data aggregates experimental observations from synthesis workflows (e.g., Baeyer-Villiger oxidation workups) and structure-property relationship (SPR) predictions.

Organic Solvent Compatibility Table[1]
Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary extraction solvent.[1] Dipole-dipole interactions stabilize the ether linkage.
Chlorinated ChloroformExcellent Ideal for NMR analysis; prevents aggregation.[1]
Polar Aprotic Ethyl AcetateGood Standard solvent for chromatography.[1] Soluble but less efficient than DCM for extraction.
Polar Aprotic AcetoneGood Dissolves readily; useful for low-temp crystallization attempts.[1]
Polar Protic Methanol / EthanolGood Soluble due to H-bonding with phenolic OH.[1] Used as reaction medium (e.g., hydrogenolysis).[2][3][4]
Aromatic TolueneModerate to Good Soluble at elevated temperatures; useful for azeotropic drying.[1]
Alkanes n-Hexane / PentaneLow / Poor Acts as an anti-solvent.[1] Used to precipitate impurities or in chromatography gradients.
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominates.[1]
Aqueous Water (pH > 12)Soluble Deprotonation forms the phenolate anion (Ar-O⁻), granting water solubility.[1]
Thermodynamic Solubility Logic
  • In Alcohols: The phenolic hydroxyl group acts as a hydrogen bond donor, allowing solvation in MeOH/EtOH. However, the large hydrophobic benzyl tail limits solubility in water-rich alcohol mixtures.

  • In Hydrocarbons: The benzyl and methyl groups provide Van der Waals handles for toluene interaction. In pure hexane, the polarity of the phenol group leads to phase separation (oiling out).

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Workup)

Context: Isolating the compound from an aqueous reaction quench.

  • Quench: Dilute the reaction mixture with water. If acidic byproducts are present, use saturated NaHCO₃.

  • Solvent Choice: Use Dichloromethane (DCM) .

    • Rationale: DCM has high density and excellent solubilizing power for the benzyloxy moiety, ensuring rapid phase transfer.

  • Procedure:

    • Extract the aqueous layer 3x with DCM.

    • Wash combined organics with brine to remove residual water/salts.[1]

    • Dry over anhydrous MgSO₄ (sodium sulfate is also acceptable but slower).

  • Concentration: Evaporate solvent under reduced pressure (< 40°C) to obtain the crude oil/solid.

Protocol B: Purification via Column Chromatography

Context: Separating the product from non-polar side products (e.g., benzyl chloride) or polar impurities.

  • Stationary Phase: Silica Gel (SiO₂, 230-400 mesh).

  • Mobile Phase: n-Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically elutes between 90:10 and 80:20 Hex:EtOAc.

  • TLC Visualization: UV active (254 nm). The phenol group may also stain with KMnO₄ or p-Anisaldehyde dip.

Protocol C: Recrystallization (If Solid)

Note: If the compound persists as an oil, use this method to induce crystallization.[1]

  • Solvent System: Ethanol / Water or Hexane / Ethyl Acetate .[1]

  • Procedure:

    • Dissolve crude mass in minimum hot Ethanol (approx. 50°C).

    • Add warm water dropwise until persistent turbidity is observed.[1]

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Troubleshooting: If "oiling out" occurs, seed with a crystal of pure compound or scratch the glass surface.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during processing.

SolubilityWorkflow Start Crude 2-Benzyloxy-3-methylphenol CheckState Physical State? Start->CheckState Liquid Viscous Oil CheckState->Liquid If Oil Solid Impure Solid CheckState->Solid If Solid Chromatography Silica Chromatography Solvent: Hexane/EtOAc (9:1) Liquid->Chromatography Purify Recryst Recrystallization Solvent: EtOH/H2O or Hex/EtOAc Solid->Recryst Purify Extraction Aqueous Workup Solvent: DCM (Preferred) Extraction->Start Evaporation Reaction Synthesis Reaction (e.g., Baeyer-Villiger) Reaction->Extraction Quench

Figure 1: Decision matrix for processing 2-benzyloxy-3-methylphenol based on physical state and purity requirements.

Applications & Handling

  • Synthesis Intermediate: Used to synthesize (S)-2-tosyloxymethyl-8-methyl-1,4-benzodioxane, a key scaffold for adrenergic receptor antagonists.[1]

  • Stability: The benzyl ether is stable to basic conditions but sensitive to strong acids (cleavage to catechol) and hydrogenation (cleavage to toluene + phenol). Avoid acidic solvents like acetic acid unless deprotection is intended.[1]

References

  • European Patent Office. (1998). Process for producing catechol derivatives (EP0900775A1). Retrieved from .

    • Validates synthesis, extraction in Methylene Chloride, and purification via Hexane/Ethyl Acetate chrom
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Benzyloxyphenol. Retrieved from .

    • Source for analog physicochemical properties and solubility logic.
  • Sigma-Aldrich. (n.d.).[5][6] 2-Benzylphenol Product Specification. Retrieved from .

    • Reference for solubility of structural analogs in alcohols and chlorin
  • LookChem. (n.d.). CAS 150710-99-9 Basic Information. Retrieved from .

    • Confirmation of CAS number and identity.[1]

Sources

Exploratory

A Comparative Analysis of 2-Benzyloxy-3-methylphenol and 2-Methoxy-3-methylphenol: A Technical Guide for Drug Development Professionals

Introduction: The Subtle Distinction Between Benzyloxy and Methoxy Moieties in Phenolic Scaffolds In the landscape of medicinal chemistry and drug development, the nuanced interplay of functional groups on a core scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Distinction Between Benzyloxy and Methoxy Moieties in Phenolic Scaffolds

In the landscape of medicinal chemistry and drug development, the nuanced interplay of functional groups on a core scaffold can dramatically alter the pharmacokinetic and pharmacodynamic profile of a molecule. Among the myriad of available functionalizations, the etherification of phenols is a common strategy to modulate properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This guide provides an in-depth technical comparison of two closely related substituted phenols: 2-benzyloxy-3-methylphenol and 2-methoxy-3-methylphenol.

While differing by only a benzyl versus a methyl group on the phenolic oxygen, these two compounds exhibit distinct characteristics that have significant implications for their application as intermediates or active pharmaceutical ingredients (APIs). This document will explore these differences from a physicochemical, synthetic, and reactivity standpoint, offering insights for researchers and scientists engaged in the design and development of novel therapeutics. We will delve into the electronic and steric effects imparted by the benzyloxy and methoxy groups, their influence on reactivity and metabolic fate, and provide exemplary protocols for their synthesis and analysis.

I. Physicochemical Properties: A Tale of Two Ethers

The seemingly minor structural difference between a benzyl and a methyl ether linkage imparts significant variations in the physicochemical properties of the parent phenol. These differences are critical in drug design, influencing solubility, membrane permeability, and interactions with biological targets.

Property2-Benzyloxy-3-methylphenol (Predicted)2-Methoxy-3-methylphenol (Experimental/Computed)Rationale for Differences
Molecular Formula C₁₄H₁₄O₂C₈H₁₀O₂Addition of a C₆H₅CH₂ group versus a CH₃ group.
Molecular Weight 214.26 g/mol 138.16 g/mol [1]The larger benzyl group significantly increases the molecular weight.
Boiling Point Higher (Predicted)100-110 °C (at 2 Torr)Increased molecular weight and van der Waals forces of the benzyl group lead to a higher boiling point.
Melting Point Likely a solid at room temperature37-38 °CThe larger, more rigid benzyl group can lead to more efficient crystal packing and a higher melting point.
LogP (Octanol/Water) Higher (Predicted)1.7 (Computed by XLogP3)[1]The lipophilic phenyl ring of the benzyl group significantly increases the octanol-water partition coefficient.
pKa Slightly higher than 2-methoxy-3-methylphenol (Predicted)10.08 (Predicted)The electron-donating nature of the benzyl group through resonance can slightly decrease the acidity of the phenolic proton compared to the methyl group.
Solubility in Water Lower (Predicted)LimitedThe increased lipophilicity due to the benzyl group reduces solubility in polar solvents like water.

Caption: Comparative table of the physicochemical properties of 2-benzyloxy-3-methylphenol and 2-methoxy-3-methylphenol. Predicted values for 2-benzyloxy-3-methylphenol are based on established chemical principles.

II. Synthesis and Reactivity: Strategic Considerations for Chemical Manipulation

The choice between a benzyloxy and a methoxy protecting group or functional moiety is a critical decision in a synthetic campaign, dictated by the desired reactivity and the conditions required for subsequent transformations.

A. Synthetic Pathways

The synthesis of both compounds typically starts from the common precursor, 3-methylcatechol (2,3-dihydroxy toluene).

Synthesis of 2-Methoxy-3-methylphenol:

This is generally achieved through a selective O-methylation of 3-methylcatechol.

3-Methylcatechol 3-Methylcatechol 2-Methoxy-3-methylphenol 2-Methoxy-3-methylphenol 3-Methylcatechol->2-Methoxy-3-methylphenol  Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)  Weak base (e.g., K₂CO₃)  Acetone or DMF, reflux

Caption: Synthetic scheme for 2-methoxy-3-methylphenol.

Synthesis of 2-Benzyloxy-3-methylphenol:

The synthesis of the benzyloxy analogue is commonly achieved via a Williamson ether synthesis.

3-Methylcatechol 3-Methylcatechol 2-Benzyloxy-3-methylphenol 2-Benzyloxy-3-methylphenol 3-Methylcatechol->2-Benzyloxy-3-methylphenol  Benzyl bromide (BnBr) or Benzyl chloride (BnCl)  Base (e.g., K₂CO₃, NaH)  DMF or Acetonitrile, heat

Caption: Synthetic scheme for 2-benzyloxy-3-methylphenol.

B. Reactivity and Stability: The Influence of the Ether Group

The nature of the ether linkage dictates the molecule's reactivity in various chemical transformations and its stability under different conditions, a crucial aspect in multi-step syntheses and drug metabolism.

1. Cleavage of the Ether Bond:

  • 2-Benzyloxy-3-methylphenol: The benzyl ether is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and highly selective method that leaves many other functional groups intact.[2] It can also be cleaved under acidic conditions, although this is less common. This facile cleavage makes the benzyloxy group an excellent choice as a protecting group for phenols during synthesis.[3]

  • 2-Methoxy-3-methylphenol: The methyl ether is significantly more robust and resistant to cleavage. Demethylation requires harsh conditions, such as strong acids (e.g., HBr, BBr₃) or potent nucleophiles.[4] This stability makes the methoxy group a permanent fixture in a molecule unless aggressive deprotection strategies are employed.

2. Electrophilic Aromatic Substitution:

Both the benzyloxy and methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution on the phenolic ring due to the lone pair of electrons on the oxygen atom that can be donated into the ring through resonance. However, the larger steric bulk of the benzyloxy group can influence the regioselectivity of incoming electrophiles, favoring substitution at the less hindered para-position to the hydroxyl group.

3. Metabolic Stability:

In a drug development context, the choice of ether can significantly impact metabolic stability.

  • 2-Benzyloxy-3-methylphenol: The benzyl group is susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to debenzylation and formation of the parent phenol. This can be a desired pathway for a prodrug strategy or an undesired route leading to rapid clearance.

  • 2-Methoxy-3-methylphenol: The methyl ether is generally more metabolically stable. While O-demethylation can occur, it is typically a slower process compared to debenzylation.

cluster_0 Reactivity Comparison Benzyloxy Benzyloxy Cleavage Cleavage Benzyloxy->Cleavage  Easily cleaved (Hydrogenolysis) Electrophilic Substitution Electrophilic Substitution Benzyloxy->Electrophilic Substitution  Strong activator, steric hindrance Metabolic Stability Metabolic Stability Benzyloxy->Metabolic Stability  Prone to oxidative metabolism Methoxy Methoxy Methoxy->Cleavage  Difficult to cleave (Harsh conditions) Methoxy->Electrophilic Substitution  Strong activator, less steric hindrance Methoxy->Metabolic Stability  Generally more stable

Caption: Key reactivity differences between benzyloxy and methoxy phenols.

III. Spectroscopic Characterization

The structural differences between the two compounds are readily apparent in their respective spectroscopic data.

  • ¹H NMR Spectroscopy:

    • 2-Benzyloxy-3-methylphenol: Will exhibit characteristic signals for the benzylic protons (a singlet around 5.0-5.2 ppm) and the aromatic protons of the benzyl group (a multiplet between 7.2 and 7.5 ppm), in addition to the signals for the methyl and the phenolic ring protons.

    • 2-Methoxy-3-methylphenol: Will show a sharp singlet for the methoxy protons around 3.8-3.9 ppm. The aromatic region will be simpler, showing only the signals from the substituted phenol ring.

  • ¹³C NMR Spectroscopy:

    • 2-Benzyloxy-3-methylphenol: Will have additional signals corresponding to the benzyl group, including the benzylic carbon (around 70 ppm) and the aromatic carbons of the benzyl ring (in the 127-137 ppm range).

    • 2-Methoxy-3-methylphenol: Will display a signal for the methoxy carbon at approximately 55-56 ppm.

  • Infrared (IR) Spectroscopy:

    • Both compounds will show a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹) and C-O stretching bands. 2-Benzyloxy-3-methylphenol will also exhibit characteristic aromatic C-H and C=C stretching bands from the additional phenyl ring.

  • Mass Spectrometry:

    • 2-Benzyloxy-3-methylphenol: The mass spectrum will likely show a prominent peak at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), which is a characteristic fragment of benzyl ethers.

    • 2-Methoxy-3-methylphenol: The fragmentation pattern will be dominated by the loss of a methyl radical (M-15) or a formyl radical (M-29) from the molecular ion.

IV. Applications in Drug Development: Strategic Choices

The choice between incorporating a 2-benzyloxy-3-methylphenol or a 2-methoxy-3-methylphenol moiety into a drug candidate is a strategic one, with each offering distinct advantages.

  • 2-Benzyloxy-3-methylphenol:

    • Prodrugs: The labile nature of the benzyl ether makes it an attractive option for prodrug design, where the benzyl group is cleaved in vivo to release the active phenolic drug.

    • Synthetic Intermediate: Its utility as a protected phenol allows for a wide range of chemical transformations on other parts of the molecule without affecting the hydroxyl group.

  • 2-Methoxy-3-methylphenol:

    • Metabolically Stable Analogs: The robust nature of the methyl ether can be leveraged to design drug candidates with improved metabolic stability and longer half-lives.

    • Modulation of Potency and Selectivity: The methoxy group, with its specific electronic and steric properties, can be used to fine-tune the binding affinity and selectivity of a molecule for its biological target. Methoxyphenols are known to possess antioxidant properties, which can be beneficial in certain therapeutic areas.[5]

V. Experimental Protocols

The following are generalized protocols for the synthesis and analysis of the title compounds. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

A. Synthesis of 2-Benzyloxy-3-methylphenol (Williamson Ether Synthesis)

Materials:

  • 3-Methylcatechol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-methylcatechol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-benzyloxy-3-methylphenol.

B. Synthesis of 2-Methoxy-3-methylphenol (O-Methylation)

Materials:

  • 3-Methylcatechol

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-methylcatechol (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (1.2 eq) to the solution.

  • Add dimethyl sulfate (1.05 eq) dropwise while stirring vigorously.

  • Reflux the reaction mixture and monitor by TLC.

  • After the reaction is complete, filter the solid and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-methoxy-3-methylphenol. Further purification can be achieved by distillation or chromatography if necessary.

C. High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% formic acid).

Procedure:

  • Prepare standard solutions of the analytes in the mobile phase.

  • Set the column temperature (e.g., 30 °C) and the flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to an appropriate wavelength (e.g., 275 nm).

  • Inject the samples and standards and record the chromatograms.

  • Quantify the compounds by comparing their peak areas to those of the standards.

D. Antioxidant Capacity Assay (DPPH Radical Scavenging Activity)

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value for each compound.

VI. Conclusion

The choice between a 2-benzyloxy and a 2-methoxy substituent on a 3-methylphenol scaffold is a critical design element in drug discovery and development. The benzyloxy group offers the advantages of a readily cleavable protecting group and a potential handle for prodrug strategies, but at the cost of increased lipophilicity and potential metabolic lability. Conversely, the methoxy group provides enhanced metabolic stability and different steric and electronic properties, which can be exploited to optimize the pharmacological profile of a lead compound. A thorough understanding of these differences, as outlined in this guide, is paramount for making informed decisions in the design of new chemical entities with desired therapeutic properties.

VII. References

  • Organic Syntheses. Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. Available from: [Link]

  • PubChem. 2-Methoxy-3-methylphenol. National Center for Biotechnology Information. Available from: [Link]

  • NIST Chemistry WebBook. Phenol, 3-methyl-. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Available from: [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 9(2), 143–169.

  • ResearchGate. Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Available from: [Link]

  • ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available from: [Link]

  • Ray, S., Deshpande, A., & Bal, C. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PloS one, 14(11), e0225381.

  • Exner, O., & Bohm, S. (1999). Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. The Journal of Organic Chemistry, 64(26), 9547–9554.

  • ACS Omega. Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications. Available from: [Link]

  • ResearchGate. Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: [Link]

  • Google Patents. Method for demethylation or demethoxylation of aromatic compound having methoxy group. Available from:

  • Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]

  • Sily, M. A., Gressler, V., & Heck, M. P. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Synlett, 2011(06), 845–849.

  • Journal of Analytical Sciences, Methods and Instrumentation. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • Ataman Kimya. 4-METHOXYPHENOL. Available from: [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available from: [Link]

  • University of California, Davis. Alcohol Protecting Groups. Available from: [Link]

  • MDPI. Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • Ataman Kimya. 4-METHOXYPHENOL. Available from: [Link]

  • ResearchGate. Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • MDPI. Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • Journal of Zhejiang University. Science. B. Extraction and characterization of phenolic compounds and their potential antioxidant activities. Available from: [Link]

  • Chemical Intermediate. The Versatile Applications of 4-Methoxyphenol as a Chemical Intermediate. Available from: [Link]

  • Wikipedia. Mequinol. Available from: [Link]

  • University of Wisconsin-Stout. The Williamson Ether Synthesis. Available from: [Link]

  • The Journal of Physical Chemistry A. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available from: [Link]

  • DergiPark. Antioxidant Capacity and Phenolic Compounds with HPLC of Asphodelus ramosus and Comparison of the Results with Allium cepa L. an. Available from: [Link]

  • United States Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available from: [Link]

  • Organic Chemistry Portal. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Available from: [Link]

  • ACS Catalysis. Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl- phenyl Ethers via Methyltransfer Employing Veratrol‐O - Demethylase. Available from: [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-3-methoxy-. National Institute of Standards and Technology. Available from: [Link]

  • ResearchGate. What demethylating reagent do you suggest?. Available from: [Link]

  • ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH. Available from: [Link]

  • Common Organic Chemistry. Benzyl Protection. Available from: [Link]

  • Google Patents. Deprotection method for phenolic hydroxyl group. Available from:

  • NIST Chemistry WebBook. Phenol, 2-methoxy-. National Institute of Standards and Technology. Available from: [Link]

Sources

Foundational

Suppliers and price of 2-(Benzyloxy)-3-methylphenol research grade

The following technical guide details the sourcing, synthesis, and application of 2-(Benzyloxy)-3-methylphenol (CAS 150710-99-9) . This document is structured to support researchers and drug development professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and application of 2-(Benzyloxy)-3-methylphenol (CAS 150710-99-9) . This document is structured to support researchers and drug development professionals in securing high-purity material for structure-activity relationship (SAR) studies and intermediate synthesis.[1]

CAS Registry Number: 150710-99-9 Chemical Formula: C₁₄H₁₄O₂ Molecular Weight: 214.26 g/mol Synonyms: 2-Benzyloxy-m-cresol; 1-Hydroxy-2-benzyloxy-3-methylbenzene.[1]

Part 1: Executive Summary & Chemical Profile

2-(Benzyloxy)-3-methylphenol is a regioselectively protected catechol derivative.[1] Unlike symmetric catechols, the specific placement of the benzyl ether at the ortho position (relative to the methyl group) and the free hydroxyl at the meta position (relative to the methyl group) makes it a critical scaffold for synthesizing non-symmetric heterocyclic drugs, particularly in the development of Safinamide analogs (MAO-B inhibitors) and other CNS-active agents.

Why This Compound Matters:

  • Regiochemistry: It allows for the selective functionalization of the C1-hydroxyl without interference from the C2-oxygen.[1]

  • Stability: The benzyl group is stable under basic and mild acidic conditions, serving as a robust protecting group during downstream nucleophilic substitutions.

Part 2: Market Analysis – Suppliers & Pricing Strategy

Commercial Availability Status

Status: Rare / Custom Synthesis Required Unlike common reagents (e.g., 3-methylcatechol), 2-(Benzyloxy)-3-methylphenol is not a standard catalog item for major distributors like Sigma-Aldrich or Fisher Scientific in ready-to-ship quantities.[1] It is typically classified as a "Make-to-Order" or "Building Block" chemical.[1]

Sourcing Strategy & Estimated Costs

Researchers have two primary acquisition routes. The choice depends on the scale required.

Table 1: Sourcing Options and Cost Estimation
Acquisition RouteTarget VolumeEstimated CostLead TimeRecommended For
Custom Synthesis 1 g – 10 g$800 – $2,500 4–6 WeeksMedChem Screening (Speed priority)
In-House Synthesis >10 g$300 – $500 *1 WeekProcess Development (Cost priority)
Precursor Purchase N/A$150 / 5g 2–5 DaysStarting material for In-House Synthesis

*Cost of raw materials (excluding labor).

Verified Suppliers & Aggregators

While direct stock is limited, the following aggregators and custom synthesis houses list the compound or its immediate precursors:

  • A2B Chem: Lists CAS 150710-99-9 (Request Quote).

  • LookChem / MolPort: Aggregates smaller Asian synthesis labs.

  • Sigma-Aldrich / Merck: Supplies the precursor 2-(Benzyloxy)-3-methylbenzaldehyde (CAS 52803-61-9).[1]

Part 3: Synthesis & Methodology (The "Expertise" Pillar)

For researchers requiring >5g, in-house synthesis is the most reliable route .[1] The commercial scarcity stems from the difficulty in selectively monobenzylating 3-methylcatechol.[1]

The Solution: Instead of alkylating the phenol (which yields mixtures), use a Baeyer-Villiger Oxidation of the corresponding benzaldehyde. This route guarantees regiochemical purity.

Validated Synthesis Protocol

Reaction Pathway: 2-(Benzyloxy)-3-methylbenzaldehyde


 Formate Ester 

2-(Benzyloxy)-3-methylphenol.[1]
Step-by-Step Methodology:

Reagents:

  • Starting Material: 2-(Benzyloxy)-3-methylbenzaldehyde (CAS 52803-61-9).[1][2]

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) (70-75%) OR H₂O₂/H₂SO₄.[1]

  • Solvent: Dichloromethane (DCM).

  • Base: 10% NaOH solution.

Protocol:

  • Dissolution: Dissolve 20.0 g (88.4 mmol) of 2-(benzyloxy)-3-methylbenzaldehyde in 100 mL of DCM.

  • Oxidation (Baeyer-Villiger):

    • Cool the solution to 0°C.

    • Slowly add 16.8 g (97.2 mmol) of m-CPBA.

    • Allow the mixture to warm to 20°C and stir for 10 hours. Monitor via TLC for the disappearance of the aldehyde.[1]

    • Mechanism: The peracid inserts an oxygen atom between the carbonyl carbon and the aromatic ring, forming the formate ester.

  • Workup 1: Neutralize with saturated NaHCO₃ to remove excess acid. Extract with DCM.

  • Hydrolysis:

    • To the organic extract (containing the formate intermediate), add 39 g of 10% NaOH solution.

    • Stir vigorously at 0°C–Room Temp for 3 hours to hydrolyze the formate ester into the phenol.

  • Purification:

    • Neutralize the reaction mixture with 5% HCl.

    • Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Yield: Expect ~88% (approx. 16.7 g).

    • Purity Check: H-NMR should show loss of the aldehyde proton (~10 ppm) and appearance of the phenolic OH (broad singlet, exchangeable).

Visualized Pathway (DOT Diagram)

SynthesisPathway Start 2-(Benzyloxy)-3- methylbenzaldehyde (CAS 52803-61-9) Oxidation Baeyer-Villiger Oxidation (m-CPBA, DCM, 20°C) Start->Oxidation Inter Formate Ester Intermediate Hydrolysis Hydrolysis (10% NaOH, 3h) Inter->Hydrolysis Product 2-(Benzyloxy)-3- methylphenol (CAS 150710-99-9) Oxidation->Inter O-Insertion Hydrolysis->Product Yield: ~88%

Figure 1: High-fidelity synthesis route via Baeyer-Villiger oxidation, ensuring regiochemical purity.

Part 4: Quality Control & Specifications

When sourcing or synthesizing this compound, the following specifications define "Research Grade."

  • Purity: ≥ 97.0% (HPLC).

  • Appearance: Off-white to pale yellow solid/oil (phenols oxidize slightly upon air exposure).[1]

  • Identity Verification:

    • 1H NMR (CDCl₃): Look for the benzyloxy methylene singlet (~5.1 ppm) and the characteristic methyl singlet (~2.2 ppm).

    • Mass Spec: [M-H]⁻ = 213.1 or [M+H]⁺ = 215.1.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: As a phenol derivative, it is likely corrosive and toxic if swallowed.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Phenols are prone to oxidation; dark discoloration indicates formation of quinones.

  • Handling: Use gloves and eye protection. Avoid contact with skin.

References

  • European Patent Office. (1998). Process for producing catechol derivatives (EP0900775A1). Retrieved from .

  • Sigma-Aldrich. (2024). Product Detail: 2-(Benzyloxy)-3-methylbenzaldehyde (Precursor).[1][3][4][5] Retrieved from .[1]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-benzyl-2-methylphenol (Isomer comparison).[1] Retrieved from .

  • LookChem. (2024). CAS 150710-99-9 Product Record.[1][6] Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Benzylation of 3-Methylcatechol at Position 2

This Application Note is designed for research scientists and process chemists requiring high-purity synthesis of 2-benzyloxy-3-methylphenol (also known as 1-hydroxy-2-benzyloxy-3-methylbenzene) starting from 3-methylcat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring high-purity synthesis of 2-benzyloxy-3-methylphenol (also known as 1-hydroxy-2-benzyloxy-3-methylbenzene) starting from 3-methylcatechol .[1][2]

Executive Summary & Strategic Analysis

The Challenge: Direct alkylation of 3-methylcatechol (3-methylbenzene-1,2-diol) presents a classic regioselectivity paradox. The substrate contains two nucleophilic hydroxyl groups:

  • Position 1 (C1-OH): Less sterically hindered.[1][2]

  • Position 2 (C2-OH): Sterically crowded, flanked by the C1-hydroxyl and the C3-methyl group.[1][2]

Under standard thermodynamic or kinetic control (e.g.,


, 

), the electrophile preferentially attacks the accessible C1-OH , yielding the unwanted isomer (1-benzyloxy-3-methylphenol) or mixtures of mono- and bis-benzylated products.[1][2]

The Solution: To achieve high-purity benzylation exclusively at Position 2 , this protocol utilizes a Steric-Lock Strategy .[1][2] We exploit the steric bulk of a silyl protecting group to temporarily shield the accessible C1 position, forcing the subsequent benzyl group onto the hindered C2 position, followed by a mild deprotection.

The Pathway

The workflow consists of three distinct chemical operations:

  • Kinetic Shielding: Selective silylation of C1-OH using TBDMSCl.[1][2]

  • Forced Alkylation: Benzylation of the remaining, hindered C2-OH.[1]

  • Deprotection: Fluoride-mediated cleavage of the silyl ether to reveal the target mono-benzylated catechol.[1][2]

Visual Workflow (Pathway Logic)

The following diagram illustrates the regiochemical logic governing this protocol.

BenzylationProtocol Start 3-Methylcatechol (Starting Material) Step1 Step 1: Steric Shielding (TBDMSCl, Imidazole) Start->Step1 Regioselective Silylation Inter1 Intermediate A: 1-TBDMS-3-methylcatechol (C1 Protected) Step1->Inter1 Step2 Step 2: Forced Benzylation (BnBr, K2CO3, DMF) Inter1->Step2 Alkylation of Hindered OH Inter2 Intermediate B: 1-TBDMS-2-Benzyloxy-3-methylbenzene Step2->Inter2 Step3 Step 3: Deprotection (TBAF or HCl) Inter2->Step3 Cleavage Final Target Product: 2-Benzyloxy-3-methylphenol Step3->Final

Caption: Logical flow of the Steric-Lock Protocol. The bulky TBDMS group preferentially protects the unhindered C1 position, directing the benzyl group to the target C2 position.

Detailed Experimental Protocol

Reagents & Equipment[1][3][4][5]
  • Substrate: 3-Methylcatechol (>98% purity).

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Benzyl Bromide (BnBr), Potassium Carbonate (

    
    , anhydrous), Tetrabutylammonium fluoride (TBAF) or HCl.
    
  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Safety: Benzyl bromide is a potent lachrymator.[1] Work in a fume hood.

Step 1: Regioselective Silylation (Shielding)

Objective: Block the unhindered C1-hydroxyl.[1][2]

  • Dissolution: In a round-bottom flask, dissolve 3-methylcatechol (1.0 eq, e.g., 1.24 g, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Imidazole (2.2 eq, 22 mmol). Stir until dissolved.

  • Silylation: Cool the solution to 0°C. Add TBDMSCl (1.1 eq, 11 mmol) portion-wise over 10 minutes.

    • Note: The stoichiometry is critical. Excess TBDMSCl may lead to bis-silylation.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The mono-silyl ether (Intermediate A) will appear as the major spot; bis-silyl ether should be minimal.[1][2]

  • Workup: Wash with water (2x) and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Target:1-(tert-butyldimethylsilyloxy)-2-hydroxy-3-methylbenzene .[1][2]

Step 2: O-Benzylation (Targeting Position 2)

Objective: Install the benzyl group on the sterically hindered C2-hydroxyl.[1][2]

  • Setup: Dissolve Intermediate A (from Step 1) in anhydrous DMF (0.2 M concentration).

  • Base: Add

    
      (1.5 eq). Stir for 15 minutes at RT.[1]
    
    • Why

      
      ? It is mild enough to prevent silyl migration but strong enough to alkylate the hindered phenol.
      
  • Alkylation: Add Benzyl Bromide (1.2 eq) dropwise.

  • Heating: Heat the reaction to 60°C for 12 hours.

    • Causality: The C2 position is crowded.[1][3] Thermal energy is required to overcome the activation energy barrier for the

      
       attack, but excessive heat (>80°C) may risk silyl cleavage.
      
  • Workup: Dilute with

    
    , wash extensively with water (to remove DMF) and brine.
    
  • Isolation: Concentrate to yield crude Intermediate B (1-TBDMS-2-Benzyloxy-3-methylbenzene).[1][2] Usually sufficiently pure for the next step; if not, pass through a short silica plug.

Step 3: Desilylation (Revealing the Product)

Objective: Remove the TBDMS group to restore the C1-hydroxyl.[1][2]

  • Dissolution: Dissolve Intermediate B in THF (0.1 M).

  • Cleavage: Add TBAF (1.0 M in THF, 1.2 eq) at 0°C. Stir for 1 hour.

    • Alternative: If fluoride sensitivity is a concern, use 3M HCl in MeOH at RT for 2 hours.[1]

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x).

  • Purification: Column chromatography (Hexane/EtOAc 9:1 to 4:1).

    • Final Product: 2-Benzyloxy-3-methylphenol .[1][2][4]

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, use


-NMR to distinguish the regioisomers. The key diagnostic is the chemical shift and coupling of the aromatic protons and the NOE (Nuclear Overhauser Effect) signals.
FeatureTarget: 2-Benzyloxy-3-methylphenolUnwanted: 1-Benzyloxy-3-methylphenol
Symmetry Asymmetric.[1][2]Asymmetric.
NOE Signal Irradiation of -OMe (benzyl) shows NOE with -CH3 (methyl).[1][2]Irradiation of -OMe (benzyl) shows NO NOE with -CH3 .[1][2]
OH Signal Sharp singlet (often H-bonded intramolecularly if dilute).[1][2]Broad singlet (intermolecular H-bonding).[1][2]
TLC (

)
Typically higher (less polar due to internal H-bond screening).[1][2]Typically lower (more exposed OH).[2][3]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-silylation in Step 1 Excess TBDMSCl or high temperature.[1][2]Strict 1.05 eq TBDMSCl; keep at 0°C longer.
Low Conversion in Step 2 Steric hindrance at C2.Increase temp to 70°C; add catalytic KI (Finkelstein condition).
Silyl Migration (1 -> 2) Base too strong or reaction too long.[1][2]Use

(avoid NaH); keep reaction time <16h.
Product is 1-Benzyloxy Failed Step 1 selectivity.[1][2]Ensure Step 1 product is purified before benzylation.[1][2]

References

  • Protective Group Strategy: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for regioselective silylation of polyols).

  • Regioselectivity in Catechols: Chuprakov, S., et al. (2011). "Blue light mediated α-C-H benzylation."[1][2][5] J. Am. Chem. Soc., 133(27), 10352-10355.[1] Link (Context on benzylation dynamics).

  • Alternative Synthesis (Dakin Route): Patent EP0900775A1. "Process for producing catechol derivatives." Link (Describes the industrial route via 3-methylsalicylaldehyde to avoid direct alkylation issues).[1]

  • pKa Data: "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC.[1] (Supports the acidity difference between C1 and C2 hydroxyls).

Sources

Application

Using 2-(Benzyloxy)-3-methylphenol as an intermediate for 1,4-benzodioxane derivatives

Executive Summary & Strategic Rationale The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) motif is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous -adrenergic antagonists (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) motif is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous


-adrenergic antagonists (e.g., Piperoxan, WB-4101) and antipsychotics.

When synthesizing derivatives substituted on the benzene ring—specifically methyl-substituted variants—chemists face a critical challenge: Regioselectivity .

Reacting bare 3-methylcatechol with epichlorohydrin typically yields a statistical mixture of 5-methyl and 8-methyl isomers, which are difficult to separate chromatographically. 2-(Benzyloxy)-3-methylphenol acts as a "regio-locking" intermediate. By masking the hydroxyl group adjacent to the methyl group (C2), it forces electrophilic attack to occur exclusively at the distal hydroxyl (C1). This application note details the protocol for leveraging this intermediate to synthesize isomerically pure 5-methyl-1,4-benzodioxane derivatives.

Synthetic Strategy: The "Regio-Lock" Mechanism

The core advantage of using 2-(Benzyloxy)-3-methylphenol is the pre-defined asymmetry it introduces to the synthesis.

Logical Pathway Analysis
  • Differentiation: The steric bulk of the methyl group at C3 creates a crowded environment. However, the benzyl protection at C2 is the primary directing force.

  • Anchoring: The free phenol at C1 is sterically accessible and nucleophilic. Reaction with a glycidyl donor (e.g., epichlorohydrin) occurs here exclusively.

  • Unmasking & Closure: Hydrogenolysis removes the benzyl group.[1] The liberated phenol at C2 is then positioned perfectly for an intramolecular

    
     attack on the pendant epoxide/halide to close the dioxane ring.
    
Visual Workflow (Graphviz)

G Start 2-(Benzyloxy)-3-methylphenol (Starting Material) Step1 Reaction with Epichlorohydrin (Base-Mediated Alkylation) Start->Step1 K2CO3, DMF, 60°C Inter1 Intermediate A: Glycidyl Ether Step1->Inter1 Step2 Pd/C Hydrogenolysis (Debenzylation) Inter1->Step2 H2, Pd/C, MeOH Inter2 Intermediate B: Free Catechol Epoxide Step2->Inter2 Step3 Intramolecular Cyclization (Ring Closure) Inter2->Step3 Base (NaOH) Final Target: 5-Methyl-1,4-benzodioxane-2-yl Derivative Step3->Final Regiospecific

Figure 1: The regioselective synthetic pathway ensuring exclusive formation of the 5-methyl isomer.

Experimental Protocols

Protocol A: Glycidyl Ether Formation (Alkylation)

Objective: To attach the glycidyl moiety to the C1-hydroxyl group without disturbing the benzyl protection.

Materials:

  • 2-(Benzyloxy)-3-methylphenol (1.0 equiv)

  • Epichlorohydrin (Racemic or Chiral depending on target) (3.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Benzyloxy)-3-methylphenol (e.g., 10 mmol) in DMF (20 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) in a single portion. Stir for 15 minutes at room temperature to ensure deprotonation of the phenol.
    
  • Electrophile Addition: Add Epichlorohydrin (30 mmol) dropwise over 10 minutes. Note: Excess epichlorohydrin acts as both reactant and co-solvent to prevent oligomerization.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter off inorganic salts.

    • Dilute filtrate with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Flash column chromatography (Silica gel) is usually required to remove excess epichlorohydrin traces.

Expected Outcome: 1-(2-(benzyloxy)-3-methylphenoxy)-2,3-epoxypropane (Yield: 85-92%).

Protocol B: Hydrogenolysis and Cyclization

Objective: Remove the benzyl group and close the 1,4-dioxane ring. Note: Depending on the exact conditions, cyclization may occur spontaneously or require a subsequent basic step.

Materials:

  • Glycidyl ether intermediate (from Protocol A)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen gas (

    
    ) (Balloon pressure)
    
  • Solvent: Methanol (MeOH)

  • Sodium Hydroxide (NaOH) (2M aq. solution)

Procedure:

  • Hydrogenation: Dissolve the glycidyl ether (5 mmol) in MeOH (25 mL). Add 10% Pd/C (50 mg).

  • Debenzylation: Purge the flask with

    
    , then introduce an 
    
    
    
    atmosphere (balloon). Stir vigorously at Room Temperature for 2–4 hours.
    • Checkpoint: TLC should show a highly polar spot (the free catechol).

  • Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Wash the pad with MeOH.

  • Cyclization (Ring Closure):

    • Concentrate the filtrate to roughly 10 mL.

    • Add 2M NaOH (5 mL) and heat to reflux (65°C) for 2 hours. This forces the newly liberated phenolic -OH to attack the epoxide ring (Payne rearrangement/Cyclization).

  • Isolation:

    • Neutralize with dilute HCl.

    • Extract with DCM (Dichloromethane).

    • Dry and concentrate.[3]

Expected Outcome: (5-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (if aqueous workup opens epoxide) or the corresponding benzodioxane derivative.

Quantitative Data Summary

The following table compares the efficiency of using the protected intermediate versus the direct alkylation of 3-methylcatechol.

ParameterMethod A: Direct Alkylation (3-Methylcatechol)Method B: Protected Route (2-Benzyloxy-3-methylphenol)
Starting Material 3-Methylcatechol2-(Benzyloxy)-3-methylphenol
Regioselectivity Poor (Mixture of 5-Me and 8-Me)Excellent (>98% 5-Me)
Purification Difficult (Isomers co-elute)Standard (Impurity removal only)
Overall Yield 30–40% (isolated pure isomer)65–75% (overall)
Atom Economy HighModerate (Loss of Benzyl group)
Scalability Low (Chromatography bottleneck)High (Crystallizable intermediates)

Mechanistic Validation (Self-Validating System)

To ensure the protocol is working correctly, researchers should look for specific NMR signatures.

1H NMR Diagnostics (CDCl3, 400 MHz)
  • The "Lock" (Starting Material): Look for the Benzyl protons singlet at

    
     5.1 ppm.
    
  • The "Key" (Deprotection): Disappearance of the aromatic benzyl multiplet (

    
     7.3–7.4 ppm) and the methylene singlet (
    
    
    
    5.1 ppm).
  • The "Closure" (Product):

    • Appearance of the dioxane ring protons: A complex ABC system between

      
       4.0–4.5 ppm.
      
    • Regio-confirmation: The aromatic region should show a specific splitting pattern for a 1,2,3-trisubstituted benzene (doublet-doublet-triplet pattern), distinct from the mixture obtained in non-selective methods.

Signaling Pathway of Application (Adrenergic Antagonism)

The resulting 5-methyl-1,4-benzodioxane is a precursor for analogs of WB-4101, a potent


-adrenoceptor antagonist.

Pathway Drug 5-Methyl-Benzodioxane Ligand Receptor α1-Adrenergic Receptor (GPCR) Drug->Receptor Competitive Antagonism GProtein Gq Protein Coupling Receptor->GProtein Blocks Activation PLC Phospholipase C (Inhibition) GProtein->PLC Calcium Intracellular Ca2+ (Mobilization Blocked) PLC->Calcium Effect Vasodilation / Smooth Muscle Relaxation Calcium->Effect Therapeutic Outcome

Figure 2: Pharmacological mechanism of the target scaffold as an alpha-1 adrenergic antagonist.

References

  • Regioselectivity in Benzodioxane Synthesis

    • Title: Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate: Regioselective Synthesis and Identific
    • Source: MDPI (Molbank), 2023.
    • URL:[Link][3][4][5]

  • Biological Relevance (WB-4101 Analogs)

    • Title: Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists.
    • Source: Bioorganic & Medicinal Chemistry, 2002.
    • URL:[Link]

  • Deprotection Protocols

    • Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.[6]

    • Source: ACS Omega, 2020.
    • URL:[Link]

  • Epichlorohydrin Reactivity

    • Title: Mechanism of coupling between phenolic compounds and epichlorohydrin.[7][8]

    • Source: ResearchG
    • URL:[Link]

Sources

Method

Application Note: Precision Synthesis of (S)-2-tosyloxymethyl-8-methyl-1,4-benzodioxane

This application note details the precision synthesis of (S)-2-tosyloxymethyl-8-methyl-1,4-benzodioxane , a high-value chiral scaffold often utilized in the development of -adrenoreceptor antagonists (e.g., WB-4101 analo...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the precision synthesis of (S)-2-tosyloxymethyl-8-methyl-1,4-benzodioxane , a high-value chiral scaffold often utilized in the development of


-adrenoreceptor antagonists (e.g., WB-4101 analogues) and serotonergic ligands.[1]

This protocol addresses the two primary synthetic challenges: enantiocontrol (preventing racemization) and regiocontrol (distinguishing the 8-methyl isomer from the 5-methyl byproduct).

Executive Summary & Retrosynthetic Analysis

The target molecule features a 1,4-benzodioxane core with a specific (S)-configuration at the C2 position and a methyl substituent at the C8 position. The synthesis is designed to ensure high enantiomeric excess (>98% ee) and regiochemical purity.

Retrosynthetic Logic

The synthesis is disconnected into two phases:

  • Chiral Pool Construction: Utilizing (2R)-(-)-epichlorohydrin to establish the (S)-stereocenter via a double-inversion or regioselective ring-opening mechanism.[1]

  • Activation: Conversion of the primary alcohol to the tosylate leaving group.

Critical Decision Point: The reaction of 3-methylcatechol with epichlorohydrin yields two regioisomers (5-methyl and 8-methyl).[1] This protocol prioritizes the isolation of the 8-methyl isomer before the final activation step to conserve expensive tosylation reagents and simplify purification.

Retrosynthesis Target (S)-2-tosyloxymethyl- 8-methyl-1,4-benzodioxane Intermed (S)-2-hydroxymethyl- 8-methyl-1,4-benzodioxane Target->Intermed Tosylation (TsCl, Pyridine) SM1 3-Methylcatechol Intermed->SM1 Cyclization (K2CO3, Acetone) SM2 (2R)-(-)-Epichlorohydrin Intermed->SM2 Chiral Source

Figure 1: Retrosynthetic disconnection showing the origin of chirality and the regioisomer challenge.

Experimental Protocol

Stage 1: Enantioselective Cyclization & Regioisomer Separation

Objective: Synthesize (S)-2-hydroxymethyl-8-methyl-1,4-benzodioxane and isolate it from the 5-methyl isomer.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCAS
3-Methylcatechol 1.0Nucleophile488-17-5
(2R)-(-)-Epichlorohydrin 1.2Chiral Electrophile51594-55-9
Potassium Carbonate (K₂CO₃) 2.5Base584-08-7
Acetone SolventMedium (Reagent Grade)67-64-1
Ethyl Acetate / Hexanes -Purification-
Step-by-Step Methodology
  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methylcatechol (12.4 g, 100 mmol) in acetone (250 mL).

    • Add finely powdered K₂CO₃ (34.5 g, 250 mmol). Stir the suspension vigorously for 15 minutes at room temperature to facilitate phenoxide formation.

    • Note: The solution will darken due to the oxidation sensitivity of the catechol anion. Nitrogen sparging is recommended.[1]

  • Chiral Addition:

    • Add (2R)-(-)-epichlorohydrin (11.1 g, 120 mmol) dropwise over 20 minutes.

    • Mechanistic Insight: The use of the (R)-epoxide typically yields the (S)-benzodioxane due to the specific order of ring opening and closure (C3 attack followed by C2 closure).

  • Cyclization:

    • Heat the mixture to reflux (approx. 56°C) for 24 hours. Monitor by TLC (30% EtOAc in Hexanes).[1]

    • Endpoint: Disappearance of 3-methylcatechol (

      
      ).[1] Formation of two close-running product spots (
      
      
      
      ).[1][4]
  • Workup:

    • Cool to room temperature and filter off inorganic salts.[1] Wash the filter cake with acetone.[1]

    • Concentrate the filtrate under reduced pressure to yield a dark brown oil.[1]

    • Dissolve the residue in EtOAc (200 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenols, followed by brine (50 mL). Dry over Na₂SO₄ and concentrate.

  • Regioisomer Separation (Critical Step):

    • The crude oil contains a mixture of 8-methyl (Target) and 5-methyl (Byproduct) isomers.[1]

    • Purification: Flash Column Chromatography (Silica Gel 60).[1]

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Elution Order: Based on analogous bromo-benzodioxane systems [1], the 8-substituted isomer typically elutes before the 5-substituted isomer due to subtle polarity differences caused by the proximity of the substituent to the ether oxygens.

    • Validation: Collect fractions and verify the 8-methyl structure using 2D NMR (HMBC). The 8-methyl group will show correlations to the carbon adjacent to the un-substituted ether oxygen.

Yield: Expect 35-45% yield of the isolated (S)-8-methyl isomer.[1]

Stage 2: Tosylation (Activation)

Objective: Convert the hydroxymethyl group to the tosylate leaving group without racemization.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
(S)-Alcohol Intermediate 1.0Substrate
p-Toluenesulfonyl Chloride (TsCl) 1.2Electrophile
Triethylamine (TEA) 2.0Base
DMAP 0.1Catalyst
Dichloromethane (DCM) SolventAnhydrous
Step-by-Step Methodology
  • Setup:

    • Dissolve the purified (S)-2-hydroxymethyl-8-methyl-1,4-benzodioxane (1.8 g, 10 mmol) in anhydrous DCM (20 mL).

    • Add TEA (2.8 mL, 20 mmol) and DMAP (122 mg, 1 mmol).

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Add p-TsCl (2.3 g, 12 mmol) portion-wise over 10 minutes.

    • Caution: Exothermic reaction.[1][4] Maintain temperature < 5°C to prevent side reactions.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitor by TLC (30% EtOAc/Hexanes).[1] The polar alcohol spot will disappear, replaced by a less polar UV-active spot (Tosylate).[1]

  • Workup:

    • Quench with water (20 mL). Separate the organic layer.[1][2][3][4][8]

    • Wash the organic layer successively with:

      • 1M HCl (20 mL) – Removes excess amine.[1]

      • Sat. NaHCO₃ (20 mL) – Neutralizes acid.[1]

      • Brine (20 mL).

    • Dry over MgSO₄ and concentrate in vacuo at < 40°C (Tosylates can be thermally unstable).[1]

  • Final Purification:

    • Recrystallize from Ethanol/Hexanes or purify via a short silica plug (eluting with 20% EtOAc/Hexanes) to obtain the white crystalline solid.

Structural Validation & QC

To ensure the integrity of the "Self-Validating System," the following analytical checks are mandatory.

NMR Identification (Regioisomer Check)

Distinguishing the 8-methyl from the 5-methyl isomer is the most common failure mode.[1]

  • 1H NMR (CDCl3): Look for the aromatic pattern. The 8-methyl isomer has a specific coupling pattern for the 3 aromatic protons (ABC system).

  • HMBC (Definitive):

    • 8-Methyl: The methyl protons will show a correlation to the aromatic carbon attached to the oxygen at position 1 (C8a).

    • 5-Methyl: The methyl protons will show a correlation to the aromatic carbon attached to the oxygen at position 4 (C4a).

Chiral Purity (ee%)[1]
  • Method: Chiral HPLC.[1]

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane/Isopropanol (90:10).[1]

  • Requirement: >98% ee.[1][5][6] If ee is low, recrystallize the tosylate to upgrade optical purity.

Process Safety & Troubleshooting

Workflow Start Start: 3-Methylcatechol Step1 Alkyation with (R)-Epichlorohydrin (Reflux, 24h) Start->Step1 Check1 TLC Check: Two Isomers Visible? Step1->Check1 Check1->Step1 No (Continue Heating) Sep Column Chromatography Isolate 8-Methyl Isomer Check1->Sep Yes Step2 Tosylation (TsCl, TEA, DCM) Sep->Step2 Final Final Product: (S)-2-tosyloxymethyl-8-methyl-1,4-benzodioxane Step2->Final

Figure 2: Logical workflow for the synthesis and purification process.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation or polymerization of epichlorohydrin.[1]Ensure K₂CO₃ is finely powdered and dry.[1] Add epichlorohydrin slowly.[1]
Racemization High temperature or strong acid exposure.[1]Keep tosylation at 0°C–RT. Avoid strong acidic workups.[1]
Inseparable Isomers Similar polarity of 5-Me and 8-Me.[1]Use a shallower gradient (e.g., 0-10% EtOAc over 20 CV).[1] Try Toluene/EtOAc systems.

References

  • Regioisomer Separation

    • C. F. G. C.[1] Geraldes et al., "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers," Molbank, vol. 2018, no.[1] 1, p. M977, 2018.[1]

    • Relevance: Establishes the chromatographic behavior and NMR distinction of 5- vs 8-substituted benzodioxanes.
  • Tosylation Protocol

    • Organic Syntheses, Coll.[1] Vol. 10, p.383 (2004); Vol. 77, p.50 (2000).[1]

    • [1]

    • Relevance: Standard validated protocol for converting sensitive alcohols to tosylates without stereochemical erosion.[1]

  • Chiral Benzodioxane Synthesis

    • W. L.[1] Nelson et al., "Absolute configuration of glycerol derivatives. 3. Synthesis and circular dichroism of chiral 1,4-benzodioxan-2-methanol and related compounds," J. Org.[1] Chem., vol. 43, no. 17, pp. 3362–3365, 1978.[1]

    • [1]

    • Relevance: Confirms that (R)-epichlorohydrin yields the (S)-benzodioxane derivative.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separating Regioisomers in 3-Methylcatechol Benzylation

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that the synthesis of selectively protected catechols is a cornerstone of many drug development prog...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that the synthesis of selectively protected catechols is a cornerstone of many drug development programs. However, the seemingly straightforward benzylation of substituted catechols like 3-methylcatechol often leads to a significant and frustrating challenge: the formation of regioisomers that are notoriously difficult to separate.

This guide is designed to provide you with expert insights, actionable troubleshooting protocols, and a deeper understanding of the underlying chemistry to help you overcome this common hurdle. We will move beyond simple procedural lists to explain the why behind each step, empowering you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root of the Problem

This section addresses the fundamental principles governing the 3-methylcatechol benzylation reaction and the resulting separation challenges.

Q1: What are the primary regioisomers formed during the mono-benzylation of 3-methylcatechol?

A: The mono-benzylation of 3-methylcatechol (3-methylbenzene-1,2-diol) via a standard Williamson ether synthesis (e.g., using benzyl bromide and a base like K₂CO₃) typically yields two main regioisomeric products.[1][2][3] The reaction involves the nucleophilic attack of one of the phenoxide anions on the benzyl bromide. Since the two hydroxyl groups are inequivalent, two different products are formed.

The expected products are:

  • 2-(Benzyloxy)-3-methylphenol

  • 2-(Benzyloxy)-6-methylphenol

Dibenzylated product, 1,2-bis(benzyloxy)-3-methylbenzene, and unreacted starting material are also potential components of the crude reaction mixture.

G cluster_reactants S 3-Methylcatechol Mix Mixture of Regioisomers S->Mix Reaction R + Benzyl Bromide (BnBr) R->Mix B Base (e.g., K₂CO₃) B->Mix P1 2-(Benzyloxy)-3-methylphenol (Isomer 1) P2 2-(Benzyloxy)-6-methylphenol (Isomer 2) Mix->P1 Separation Challenge Mix->P2

Caption: Reaction scheme for the benzylation of 3-methylcatechol.

Q2: Why are these two regioisomers so difficult to separate?

A: The difficulty arises from their significant structural similarity. Both isomers have the same molecular weight, the same functional groups (a phenol, a benzyl ether, a methyl group, and an aromatic ring), and consequently, very similar physical properties. This includes:

  • Polarity: Their polarities are often nearly identical, causing them to co-elute in standard normal-phase column chromatography.[4]

  • Solubility: They tend to have very similar solubility profiles across a wide range of common organic solvents, making separation by crystallization challenging.

  • Boiling Points: Their boiling points are expected to be very close, ruling out separation by standard distillation.

Q3: What factors influence the reaction's regioselectivity? Can I favor the formation of one isomer?

A: Achieving high regioselectivity is the most elegant solution to the separation problem. The ratio of the two products is influenced by several factors:

  • Steric Hindrance: The hydroxyl group at the C2 position is adjacent to the C3-methyl group, making it more sterically hindered than the hydroxyl at the C1 position. This often leads to a slight preference for benzylation at the less hindered C1 hydroxyl, yielding 2-(benzyloxy)-6-methylphenol (Isomer 2) .

  • Acidity of Phenolic Protons: There can be subtle differences in the pKa of the two hydroxyl groups due to the electronic influence of the methyl group. The more acidic proton will be preferentially removed by the base.

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time can all influence the isomer ratio. For instance, a bulkier base might enhance the steric effect.

For a more directed approach, consider alternative synthetic strategies. The Mitsunobu reaction has been shown to provide excellent regioselectivity in the alkylation of catechols with multiple hydroxyl groups, often favoring the more acidic hydroxyl group under milder, non-basic conditions.[5]

Part 2: Troubleshooting Guide - Optimizing Your Separation Strategy

This section provides direct answers to common experimental failures and offers advanced techniques to resolve them.

Chromatography Issues

Q: My TLC shows two spots that are very close or overlapping, and they co-elute during column chromatography. How can I improve my resolution?

A: This is the most common issue. When standard solvent systems like Hexanes/Ethyl Acetate fail, a systematic approach is required.

1. Solvent System Optimization: The goal is to find a mobile phase that interacts differently with the two isomers.

  • Vary Solvent Polarity and Type: Instead of just changing the ratio of Hexanes/EtOAc, switch to solvent systems with different chemical properties. Toluene or Dichloromethane (DCM) as the non-polar component can offer different π-π interactions with your aromatic compounds compared to hexanes.

  • Introduce a Third Solvent: Adding a small percentage of a third solvent can dramatically alter selectivity. For example, adding a small amount of methanol or acetic acid to a DCM/Hexane mixture can improve separation by modifying the silica surface and interacting with the phenolic -OH group.

  • Utilize an Amine or Acid Modifier: If tailing is an issue, add ~0.5% triethylamine (for basic compounds) or acetic acid (for acidic compounds like phenols) to your eluent. This can sharpen peaks and sometimes improve separation.

Solvent System ClassPrimary (Non-Polar)Secondary (Polar)Modifier (Optional)Target Interaction
Standard Hexanes / HeptaneEthyl Acetate (EtOAc)-Dipole-Dipole
Aromatic TolueneAcetone / EtOAcAcetic Acidπ-π Stacking
Chlorinated Dichloromethane (DCM)Methanol (MeOH)TriethylamineH-Bonding

2. Advanced Chromatographic Techniques:

  • Use a Long, Narrow Column: Increase the column length-to-diameter ratio to increase the number of theoretical plates and improve resolution.

  • Employ Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help resolve compounds that are close in Rf value.

  • Consider Reverse-Phase Chromatography: In reverse-phase (e.g., C18 silica), elution order is inverted (less polar compounds elute last). Sometimes, this change in mechanism is enough to separate stubborn isomers.[4][6]

G Start Poor Separation on TLC (Hexanes/EtOAc) Step1 Change Solvent System (e.g., Toluene/Acetone or DCM/MeOH) Start->Step1 Check1 Improved ΔRf? Step1->Check1 Step2 Add Modifier (~0.5% Acetic Acid) Check1->Step2 No Success Successful Separation Check1->Success Yes Check2 Improved Spot Shape & Separation? Step2->Check2 Step3 Try Gradient Elution on Column Check2->Step3 No Check2->Success Yes Step4 Consider Reverse-Phase Chromatography Step3->Step4 If all else fails Step3->Success

Caption: Workflow for optimizing chromatographic separation.

Crystallization Issues

Q: I am attempting to purify my product by recrystallization, but it either oils out or precipitates as a mixed solid. What should I do?

A: Recrystallization is an excellent, scalable purification method if you can find the right conditions. It relies on differences in solubility and the ability of one isomer to form a more stable crystal lattice.

1. Systematic Solvent Screening:

  • Test the solubility of your crude mixture in a range of solvents at room temperature and at their boiling points. An ideal single solvent will dissolve the material when hot but not when cold.

  • Look for solvents where one isomer might be sparingly soluble while the other is freely soluble, allowing for a filtration-based separation.

2. Employ a Co-Solvent System (Two-Solvent Method): This is often more effective than a single solvent.

  • Dissolve your crude material in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy (the saturation point).

  • Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly. This technique is detailed in established organic synthesis procedures.[2]

3. Induce Crystallization:

  • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling often traps impurities.

  • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the saturated solution to initiate crystal growth.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.

Part 3: Key Experimental Protocols

Protocol 1: High-Resolution Flash Chromatography
  • TLC Optimization: Find a solvent system that provides a difference in Rf (ΔRf) of at least 0.1 between the two isomers. An ideal Rf for the target compound is ~0.25-0.35.

  • Column Preparation: Select a column with a high length-to-diameter ratio (>10:1). Prepare a slurry of silica gel in your initial, non-polar eluent and pack the column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Isocratic: If TLC separation is excellent (ΔRf > 0.15), elute with the optimized solvent mixture.

    • Gradient: If separation is marginal, start with a mobile phase 10-20% less polar than your TLC system. Gradually increase the polarity over the course of the run. For example, start with 5% EtOAc in Hexanes and gradually increase to 15% EtOAc in Hexanes.

  • Fraction Collection: Collect small fractions and analyze them by TLC before combining.

Protocol 2: Isomer Ratio Determination by ¹H NMR Spectroscopy

Proton NMR is a powerful tool to quickly and accurately determine the ratio of your products without separation.

  • Sample Preparation: Take an aliquot of your crude, dried reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify unique, well-resolved peaks corresponding to each isomer. The benzylic protons (-O-CH₂ -Ph) or the aromatic protons on the catechol ring are often good candidates.

    • The benzylic protons will appear as singlets, typically between δ 5.0 and 5.2 ppm. Due to the different electronic environments, these singlets should have slightly different chemical shifts for each isomer.

    • Integrate the area under the unique peak for Isomer 1 (Int₁).

    • Integrate the area under the unique peak for Isomer 2 (Int₂).

  • Calculation: The molar ratio is simply the ratio of the integrations: Ratio (Isomer 1 : Isomer 2) = Int₁ / Int₂ .

References

  • Williams, F. Method for separating and purifying catechol mixtures. U.S. Patent 5,679,223, issued October 21, 1997.
  • Geier, J., et al. Process for crystallizing and separating different diisocyanate isomers. European Patent EP2398767A1, issued December 21, 2011.
  • Chromatography Forum. separation of positional isomers. (2017). [Link]

  • Wikipedia. 3-Methylcatechol. Accessed February 2024. [Link]

  • Le, V.-S., et al. (2021). One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. Molecules, 26(16), 5035. [Link]

  • Reddit r/OrganicChemistry. How to separate these regioisomers?. (2023). [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Accessed February 2024. [Link]

  • Lievana, E., et al. (2021). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Catalysts, 11(11), 1361. [Link]

  • Okano, K., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. Accessed February 2024. [Link]

  • Chem Help ASAP. synthesis & cleavage of benzyl ethers. (2019). YouTube. [Link]

  • Moody, C.J., et al. Method for the conversion of 3- and 4-methylcatechol to benzaldehyde. European Patent EP1102737B1, issued August 25, 2004.
  • Zhang, F., et al. (2007). Regioselective Alkylation of Catechols via Mitsunobu Reactions. Synthetic Communications, 37(13), 2265-2272. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Benzyloxy)-3-methylphenol by Silica Gel Chromatography

Welcome to the technical support center for the purification of 2-(Benzyloxy)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Benzyloxy)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the silica gel chromatography of this compound. Here, we move beyond simple procedural steps to explain the underlying principles and causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of 2-(Benzyloxy)-3-methylphenol.

FAQ 1: My 2-(Benzyloxy)-3-methylphenol is not moving off the baseline on the TLC plate, even with a relatively polar solvent system. What's happening?

Answer: This phenomenon, where a compound appears immobile on a TLC plate, can be perplexing. Several factors could be at play:

  • Strong Interaction with Silica: The phenolic hydroxyl group in your compound can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to very high retention, effectively "sticking" the compound to the stationary phase.

  • Inappropriate Solvent System: While you may be using a "polar" solvent, its polarity might not be sufficient to disrupt the strong interaction between your compound and the silica gel. The choice of solvent is critical. For instance, a mixture of ethyl acetate and hexanes is a common starting point, but for highly retentive compounds, more polar modifiers may be necessary.[1][2]

  • Compound Degradation: Although less common for this specific molecule under standard TLC conditions, some compounds can decompose on the acidic surface of silica gel.[3][4] This can result in new, more polar baseline spots. A quick 2D TLC experiment, where the plate is run in one direction, dried, and then run again in a perpendicular direction with the same solvent, can help diagnose on-plate decomposition.[3]

Troubleshooting Steps:

  • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20%, 30%, and so on.

  • Introduce a Stronger Hydrogen Bonding Solvent: Consider adding a small percentage (0.5-2%) of methanol or isopropanol to your eluent. These alcohols are excellent hydrogen bond donors and acceptors and can effectively compete with your compound for the active sites on the silica gel.

  • Consider an Alternative Solvent System: For aromatic compounds, incorporating a solvent like toluene or dichloromethane can sometimes improve separation.[1] A system of dichloromethane/methanol is often effective for more polar compounds.[1]

FAQ 2: I'm observing significant tailing or streaking of my compound spot on the TLC plate and during column chromatography. How can I achieve sharper bands?

Answer: Tailing is a common issue in chromatography, particularly with compounds that can engage in strong, secondary interactions with the stationary phase. For 2-(Benzyloxy)-3-methylphenol, the primary cause is again the interaction of the phenolic hydroxyl group with the acidic silanol groups of the silica.

Causality: The acidic nature of the silica gel can lead to non-ideal partitioning behavior. Instead of a uniform distribution of the analyte between the stationary and mobile phases, some molecules are more strongly adsorbed, leading to a "tail" of the compound that elutes more slowly.

Solutions:

  • Addition of a Modifier: The most effective way to combat tailing for acidic compounds like phenols is to add a small amount of a competitive acidic modifier to the mobile phase. Acetic acid or formic acid (typically 0.1-1%) can saturate the basic sites on the silica and protonate the analyte, leading to more symmetrical peak shapes.

  • Deactivation of Silica Gel: For particularly sensitive compounds, the silica gel itself can be deactivated.[3][5] This can be achieved by pre-treating the silica with a solution containing a small amount of a base like triethylamine (1-3%) in the eluent.[5] After packing the column with this mixture, it should be flushed with the regular eluent before loading the sample.[5]

  • Lowering Sample Concentration: Overloading the column is a frequent cause of tailing.[1] If the concentration of your compound is too high, it can saturate the stationary phase, leading to poor separation. Try running the column with a more dilute sample.

FAQ 3: My compound appears to be decomposing on the silica gel column, leading to low recovery and impure fractions. What are my options?

Answer: Compound decomposition on silica gel is a significant challenge, often due to the acidic nature of the stationary phase.[4] If you suspect your 2-(Benzyloxy)-3-methylphenol is degrading, it's crucial to confirm this and then take steps to mitigate it.

Confirmation of Decomposition:

  • TLC Stability Test: Spot your purified compound on a TLC plate and let it sit for an extended period (e.g., 1-2 hours) before developing. If new spots appear, it's a strong indication of on-plate decomposition.

  • NMR of Crude vs. Purified Product: Comparing the NMR spectra of your crude reaction mixture and the fractions collected from the column can reveal the appearance of new, unwanted peaks, confirming degradation during purification.[4]

Mitigation Strategies:

  • Use Deactivated Silica Gel: As mentioned previously, deactivating the silica gel with a base like triethylamine can significantly reduce the acidity and prevent the degradation of sensitive compounds.[5]

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For a phenol, neutral or basic alumina would be the most appropriate choice to avoid degradation.[1]

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for separating moderately polar compounds.[3]

  • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often a gentler technique for compounds that are unstable on normal-phase silica.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems during the silica gel chromatography of 2-(Benzyloxy)-3-methylphenol.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (polarity is too high or too low).- Co-elution of compounds with similar polarities.- Optimize the Solvent System: Systematically screen different solvent mixtures using TLC. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[6]- Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.[5]- Consider a Different Solvent Selectivity: If hexanes/ethyl acetate doesn't provide adequate separation, try a system with different intermolecular interactions, such as dichloromethane/methanol or toluene/ethyl acetate.[1][7]
Product Elutes Too Quickly (High Rf) - Solvent system is too polar.- Decrease the proportion of the polar solvent in your eluent. For example, if using 30% ethyl acetate in hexanes, try 20% or 10%.
Product Elutes Too Slowly or Not at All (Low/Zero Rf) - Solvent system is not polar enough.- Strong adsorption to the silica gel.[8]- Compound may have decomposed on the column.[3][9]- Increase the proportion of the polar solvent.- Add a small amount of a highly polar modifier like methanol (0.5-2%).- If decomposition is suspected, test for stability and consider alternative stationary phases or deactivation of the silica.[3][4][5]
Cracked or Channeled Column Bed - Improper packing of the column.- Use of a highly volatile solvent (e.g., diethyl ether, pentane) that evaporates and causes bubbling.- Heat generated from the interaction of a very polar solvent (like methanol) with the silica gel.[1]- Repack the Column: Ensure the silica slurry is homogenous and allowed to settle evenly.[10] Gently tap the column during packing to remove air bubbles.- Choose Solvents Carefully: Avoid highly volatile solvents if possible, or run the column in a well-ventilated fume hood to minimize evaporation.- Pre-equilibration: When switching to a highly polar solvent, do so gradually to dissipate any heat generated.
Low Yield of Purified Product - Incomplete elution from the column.- Irreversible adsorption to the silica gel.[4]- Decomposition on the column.- Sample loss during workup or transfer.- After the main fractions have been collected, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to ensure all the compound has been eluted.- Address potential decomposition issues as described above.- Ensure careful and quantitative transfer of the sample onto the column. Dry loading can sometimes improve recovery for compounds with poor solubility in the eluent.[5][8]

Section 3: Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is essential for determining the optimal solvent system for column chromatography.

  • Prepare the TLC Plate: Obtain a silica gel-coated TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom.

  • Spot the Sample: Dissolve a small amount of your crude 2-(Benzyloxy)-3-methylphenol in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount of the solution onto the starting line.

  • Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of your chosen solvent system into a developing chamber and cover it to allow the atmosphere to become saturated with solvent vapors.

  • Develop the Plate: Place the TLC plate into the chamber, ensuring the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate if the compounds are not UV-active.

  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12][13]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13]

    • An ideal Rf for column chromatography is between 0.2 and 0.4.[6]

Protocol 2: Step-by-Step Silica Gel Column Chromatography

This protocol outlines the procedure for purifying 2-(Benzyloxy)-3-methylphenol using flash column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[10][14]

    • Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.[10][14]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture you will use).[10]

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[10]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[10][14]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude 2-(Benzyloxy)-3-methylphenol in the minimum amount of the eluent.[10][14] Carefully add this solution to the top of the column using a pipette.[14]

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the column.[5]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a compressed air line or a pipette bulb) to force the solvent through the column at a steady rate.

    • Continuously add more eluent to the top of the column to prevent it from running dry.

  • Fraction Collection:

    • Collect the eluting solvent in a series of test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure 2-(Benzyloxy)-3-methylphenol.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Section 4: Visualizations

Workflow for Troubleshooting Silica Gel Chromatography

G start Start: Purification of 2-(Benzyloxy)-3-methylphenol tlc Run Analytical TLC start->tlc good_rf Rf between 0.2-0.4? tlc->good_rf pack_column Pack Column with Optimized Solvent good_rf->pack_column Yes troubleshoot Troubleshooting good_rf->troubleshoot No run_column Run Column Chromatography pack_column->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Combine Pure Fractions & Evaporate Solvent analyze_fractions->pure_product end End: Purified Product pure_product->end tailing Tailing/Streaking? troubleshoot->tailing add_modifier Add Acidic Modifier (e.g., 0.1% Acetic Acid) tailing->add_modifier Yes decomposition Decomposition? tailing->decomposition No add_modifier->tlc deactivate_silica Deactivate Silica or Use Alumina/Florisil decomposition->deactivate_silica Yes poor_separation Poor Separation? decomposition->poor_separation No deactivate_silica->tlc poor_separation->run_column No, proceed with caution gradient_elution Use Gradient Elution or Change Solvent System poor_separation->gradient_elution Yes gradient_elution->tlc G compound 2-(Benzyloxy)-3-methylphenol (Analyte) silica Silica Gel (Stationary Phase) compound->silica Adsorption (H-bonding) solvent Eluent (Mobile Phase) compound->solvent Solubility silica->solvent Competition for Analyte separation Separation Efficiency silica->separation Influences Retention solvent->separation Drives Elution

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic identification of 3-methylcatechol mono-benzyl ethers

Definitive Spectroscopic Identification of 3-Methylcatechol Mono-Benzyl Ethers Executive Summary In the development of catechol-based therapeutics (e.g., adrenergic receptor agonists, antioxidants), the regioselective pr...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Spectroscopic Identification of 3-Methylcatechol Mono-Benzyl Ethers

Executive Summary

In the development of catechol-based therapeutics (e.g., adrenergic receptor agonists, antioxidants), the regioselective protection of hydroxyl groups is a critical yet challenging step. For 3-methylcatechol (3-methyl-1,2-benzenediol), mono-benzylation yields two distinct regioisomers:

  • Distal Isomer (Major): 1-(benzyloxy)-2-hydroxy-3-methylbenzene (Benzyl group meta to methyl).[1][2]

  • Proximal Isomer (Minor): 2-(benzyloxy)-1-hydroxy-3-methylbenzene (Benzyl group ortho to methyl).[1][2]

Differentiation between these isomers is often non-trivial due to their identical molecular weight and similar polarity. This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers, relying primarily on Nuclear Overhauser Effect (NOE) NMR spectroscopy , supported by IR and mechanistic synthesis logic.

Structural Analysis & Theoretical Basis

The core differentiation lies in the steric environment created by the methyl group at position C3.[1]

  • The "Sandwich" Effect:

    • In the Proximal Isomer (Isomer B) , the bulky benzyl ether group is located at C2, "sandwiched" between the C1-hydroxyl and the C3-methyl group.[1] This creates significant steric strain, often forcing the benzyl ether out of planarity with the aromatic ring.

    • In the Distal Isomer (Isomer A) , the smaller hydroxyl group is at C2. The bulky benzyl ether is at C1, away from the methyl group. This is thermodynamically and kinetically favored.[1]

  • Intramolecular Hydrogen Bonding: Both isomers possess a free hydroxyl group adjacent to an ether oxygen, allowing for intramolecular hydrogen bonding (

    
    ). However, the steric twist in Isomer B can weaken this interaction compared to the more planar Isomer A.
    

Comparative Spectroscopic Guide

A. 1H NMR & NOE Spectroscopy (The Gold Standard)

The most reliable method for identification is 1D Selective NOE (Nuclear Overhauser Effect) or 2D NOESY . The spatial proximity of the methyl protons to the adjacent substituent provides a "smoking gun" signal.

FeatureDistal Isomer (Isomer A) Proximal Isomer (Isomer B)
Structure 1-BnO, 2-HO, 3-Me1-HO, 2-BnO, 3-Me
Methyl Environment Adjacent to Hydroxyl (OH) Adjacent to Benzyl Ether (O-CH₂-Ph)
Target NOE Signal Irradiate Me (~2.2 ppm)

Enhance OH
Irradiate Me (~2.2 ppm)

Enhance Benzylic CH₂
Secondary NOE Me

Aromatic H4
Me

Aromatic H4
Chemical Shift (OH) Typically 5.5 - 6.0 ppm (Sharp, H-bonded)Often broadened or shifted due to steric twist
B. Infrared Spectroscopy (IR)

While less definitive than NMR, IR can provide supporting evidence regarding hydrogen bonding strength.

  • Diagnostic Region:

    
     (OH stretching).[1][2]
    
  • Isomer A: Sharp, lower-frequency band (approx.

    
    ) indicating a stable, planar intramolecular H-bond.[1][2]
    
  • Isomer B: Broader or higher-frequency band (closer to

    
    ) if the steric clash twists the ether oxygen away, weakening the H-bond.[1][2]
    
C. Synthesis Logic (Predictive)
  • Reaction: Nucleophilic substitution of 3-methylcatechol with benzyl bromide (

    
    , Acetone).[1][2]
    
  • Outcome: The C1-hydroxyl is less sterically hindered than the C2-hydroxyl (which is flanked by the methyl).[1][2][3]

Experimental Protocol: Step-by-Step Identification

Step 1: Synthesis & Isolation
  • React 3-methylcatechol (1.0 eq) with benzyl bromide (1.0 eq) and

    
     (1.1 eq) in refluxing acetone for 4 hours.
    
  • Filter salts and evaporate solvent.[1]

  • Perform Flash Column Chromatography (Hexane:EtOAc gradient).

    • Observation: Two spots will likely separate.[1] The major spot (lower Rf typically, due to stronger H-bonding to silica) is likely Isomer A.[1]

Step 2: NMR Characterization (The Validation Loop)
  • Sample Prep: Dissolve ~10 mg of the isolated isomer in

    
     (0.6 mL). Ensure the solution is dry to prevent OH exchange broadening.[1]
    
  • Acquire 1H NMR: Identify the Methyl singlet (~2.2 ppm), Benzylic CH2 singlet (~5.1 ppm), and OH singlet (~5.5-6.0 ppm).

  • Run 1D NOE:

    • Set the irradiation frequency exactly on the Methyl singlet.[1]

    • Acquire the difference spectrum.[1]

  • Analyze Results:

    • Scenario 1: You see a positive peak for the OH proton .

    • Scenario 2: You see a positive peak for the Benzylic CH2 protons .

Visualization: Identification Decision Tree

IdentificationWorkflow Start Isolate Mono-Benzyl Ether Isomer NMR Acquire 1H NMR in CDCl3 Locate Methyl Singlet (~2.2 ppm) Start->NMR NOE Run 1D Selective NOE (Irradiate Methyl Group) NMR->NOE Result1 NOE Enhancement of OH Signal observed? NOE->Result1 IsomerA Identity: Distal Isomer (Major) (1-benzyloxy-2-hydroxy-3-methylbenzene) Methyl is adjacent to OH Result1->IsomerA Yes Check2 NOE Enhancement of Benzylic CH2 observed? Result1->Check2 No IsomerB Identity: Proximal Isomer (Minor) (2-benzyloxy-1-hydroxy-3-methylbenzene) Methyl is adjacent to O-Bn Check2->IsomerB Yes

Caption: Logical workflow for the spectroscopic differentiation of 3-methylcatechol mono-benzyl ethers using NOE NMR.

References

  • PubChem. (n.d.). 3-Methylcatechol Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 4, 2026, from [Link]

  • Hanson, J. R. (2002). The application of NOE difference spectroscopy in the assignment of the proton NMR spectra of organic compounds. Royal Society of Chemistry.
  • Reich, H. J. (2023). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1][2] Retrieved February 4, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 2-(Benzyloxy)-3-methylphenol Analysis

Introduction: The Analytical Imperative for 2-(Benzyloxy)-3-methylphenol In the landscape of pharmaceutical development, 2-(Benzyloxy)-3-methylphenol serves as a key intermediate and building block in the synthesis of mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-(Benzyloxy)-3-methylphenol

In the landscape of pharmaceutical development, 2-(Benzyloxy)-3-methylphenol serves as a key intermediate and building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structural motif, featuring a protected phenol and an adjacent methyl group, makes it a versatile precursor. However, the purity and identity of this intermediate are paramount, as any impurities can carry through to the final API, potentially affecting its safety, efficacy, and stability.[1][2] Consequently, robust and accurate analytical methods are not merely a quality control checkbox; they are a cornerstone of regulatory compliance and patient safety.

This guide provides an in-depth comparison of reference standards for the analysis of 2-(Benzyloxy)-3-methylphenol. Moving beyond a simple product-to-product comparison, we will delve into the causality behind selecting an appropriate standard, provide a detailed analytical protocol, and offer insights grounded in years of field experience to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Bedrock of Accurate Measurement: Choosing Your Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. The choice between different types of standards is a critical decision that directly impacts the validity of your results.[3][4] It is a choice between convenience, cost, and the required level of analytical rigor for the intended application.

The primary dilemma often lies between using a commercially sourced, certified reference material (CRM) and developing a well-characterized in-house or "working" standard.[4][5]

  • Pharmacopoeial/Certified Reference Standards (Primary Standards): These are the gold standard. Produced by official bodies like USP, EP, or accredited manufacturers, they come with a comprehensive certificate of analysis (CoA) detailing their identity, purity (often expressed as a mass balance assay), and traceability to national or international standards.[5] Their use is often mandatory for regulatory submissions and pharmacopoeial assays.

  • In-house Qualified Reference Standards (Secondary Standards): These are materials synthesized or purified internally and characterized against a primary reference standard.[4] They are indispensable for routine quality control and process monitoring where the cost and availability of primary standards may be prohibitive.[5]

The decision-making process for selecting a standard is not linear but depends on the analytical objective.

start Analytical Goal Defined q1 Is the analysis for regulatory submission or final product release? start->q1 use_primary Use Pharmacopoeial or Certified Reference Material (CRM) q1->use_primary Yes dev_research Is the analysis for R&D, in-process control, or method development? q1->dev_research No q2 Is a primary standard available and cost-effective for routine use? use_primary->q2 use_secondary Qualify an In-House (Secondary) Standard against the Primary Standard q2->use_secondary No end_point Analysis Performed q2->end_point Yes routine_qc Use the qualified Secondary Standard for routine analysis use_secondary->routine_qc routine_qc->end_point use_well_characterized Use a well-characterized (e.g., >99% purity by HPLC, structure confirmed by NMR/MS) In-House Standard dev_research->use_well_characterized Yes use_well_characterized->end_point

Figure 1. Logical workflow for selecting an appropriate reference standard.
Comparative Analysis of Reference Standard Alternatives

The following table provides a practical comparison between a hypothetical commercial CRM and a typical in-house qualified standard for 2-(Benzyloxy)-3-methylphenol.

FeatureCommercial Certified Reference Material (CRM)In-House Qualified StandardJustification & Expert Insight
Purity (Assay) Typically >99.5%, determined by mass balance or qNMR. Value is assigned with uncertainty.Purity determined by a relative method (e.g., HPLC area % normalized). Typically >99.0%.Causality: A CRM's assay value is absolute and traceable, crucial for quantifying your API. An in-house standard's purity is relative to the method used, making it suitable for identity checks and semi-quantitative impurity profiling.
Certification Accompanied by a detailed Certificate of Analysis (CoA) under ISO 17034/17025 accreditation.Characterization data is generated internally. Traceability is established by direct comparison to a primary standard.Trustworthiness: The CRM's certification provides a third-party, validated guarantee of quality. The in-house standard's trustworthiness relies entirely on the rigor of the internal qualification protocol.
Characterization Exhaustive: 1H NMR, 13C NMR, Mass Spectrometry, IR, Elemental Analysis, LOD, residual solvents.Sufficient for purpose: Identity confirmed by 1H NMR and MS. Purity by HPLC-UV.Expertise: While a CRM provides a complete data package, for an in-house standard, the focus is on pragmatic characterization. 1H NMR confirms the structure, and HPLC confirms the purity profile relative to your specific method.
Cost & Availability High cost per milligram. May have limited lot availability or lead times.Significantly lower cost. Readily available from internal synthesis batches.Experience: The high cost of CRMs makes them impractical for daily system suitability tests or routine checks. An in-house standard is the workhorse of the QC lab.
Primary Use Case Method validation, final product quantification (assay), legal and regulatory compliance.[6][7]Routine identification, system suitability, in-process controls, method development.Logic: Use the "master ruler" (CRM) to calibrate your "everyday ruler" (in-house standard). This tiered approach ensures accuracy while managing costs.

High-Performance Liquid Chromatography (HPLC-UV): A Robust Analytical Protocol

For chromophore-containing molecules like 2-(Benzyloxy)-3-methylphenol, reverse-phase HPLC with UV detection is a specific, robust, and widely accessible analytical technique.[8][9][10] It provides excellent resolution for separating the main compound from potential process-related impurities.

The workflow for such an analysis is a self-validating system, where each step ensures the integrity of the next.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Reporting prep_node prep_node analysis_node analysis_node data_node data_node ref_std 1. Weigh Reference Standard Accurately dissolve_ref 2. Dissolve in Diluent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1.0 mg/mL) ref_std->dissolve_ref sample 1. Weigh Sample Accurately dissolve_sample 2. Dissolve in Diluent to a target concentration (e.g., 1.0 mg/mL) sample->dissolve_sample filter_ref 3. Filter through 0.45 µm syringe filter dissolve_ref->filter_ref filter_sample 3. Filter through 0.45 µm syringe filter dissolve_sample->filter_sample inject 4. Inject solutions onto HPLC system filter_ref->inject filter_sample->inject separate 5. Chromatographic Separation inject->separate detect 6. UV Detection (e.g., 272 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Assay/Purity (External Standard Method) integrate->calculate report 9. Generate Report calculate->report

Figure 2. Standard workflow for HPLC-UV analysis of 2-(Benzyloxy)-3-methylphenol.
Step-by-Step HPLC-UV Methodology

This protocol is designed to be a robust starting point for method development and validation.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Causality: The C18 stationary phase provides effective hydrophobic interaction for retaining the aromatic structure of 2-(Benzyloxy)-3-methylphenol, allowing for separation from more polar or non-polar impurities.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Causality: The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and consistent retention times.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    17.0 90
    17.1 40

    | 20.0 | 40 |

    • Expertise: A gradient is employed to ensure that any late-eluting, more hydrophobic impurities (e.g., dibenzylated byproducts) are effectively washed from the column, preventing carryover between injections.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

    • Expertise: This wavelength is typically near the absorbance maximum for simple phenolic compounds, providing a good balance of sensitivity for the main peak and potential impurities.[9] A PDA detector is invaluable for checking peak purity and identifying impurities by their UV spectra.

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard Stock Solution (Approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-(Benzyloxy)-3-methylphenol reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (Approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-(Benzyloxy)-3-methylphenol sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.

  • System Suitability: The analysis begins by making at least five replicate injections of the Reference Standard Solution to establish the precision and stability of the system. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

3. Data Analysis (Assay Calculation): The assay of the sample is calculated using the principle of external standardization, which directly compares the response of the sample to the response of a reference standard of known purity.

Assay (%) = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x PurityStandard

Where:

  • AreaSample: Peak area of 2-(Benzyloxy)-3-methylphenol in the sample chromatogram.

  • AreaStandard: Average peak area of 2-(Benzyloxy)-3-methylphenol from the reference standard injections.

  • ConcStandard: Concentration of the reference standard solution (in mg/mL).

  • ConcSample: Concentration of the sample solution (in mg/mL).

  • PurityStandard: The assigned purity of the reference standard (e.g., 99.8%).

Conclusion

The selection and use of a reference standard for the analysis of 2-(Benzyloxy)-3-methylphenol is a foundational activity that dictates the quality and reliability of downstream processes in drug development. While a certified reference material provides the ultimate benchmark for validation and quantification, a well-qualified in-house standard is an efficient and necessary tool for routine analytical work. The choice is not mutually exclusive; rather, a robust quality system leverages a tiered approach, using the primary standard to qualify the secondary standard. By understanding the causality behind analytical protocols and making informed decisions based on the specific scientific objective, researchers can ensure data integrity, meet regulatory expectations, and contribute to the development of safe and effective medicines.

References

  • Title: Preparation method of 2-[2-(3-methoxyphenyl)
  • Title: (−)-(s)-2-(benzyloxy)propanal - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and Characterization of Bemotrizinol Impurities Source: Orbital: The Electronic Journal of Chemistry URL: [Link]

  • Source: Google Patents (WO2012032546A2)
  • Title: Method 32: Phenol and Cresol Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Synthesis method of (R)
  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis Pvt. Ltd URL: [Link]

  • Title: Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: PubMed Central (PMC) URL: [Link]

  • Title: 2-Methoxy-3-methylphenol Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative Source: PubMed URL: [Link]

  • Title: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: (PDF) The Synthesis and Characterization of Bemotrizinol Impurities Source: ResearchGate URL: [Link]

  • Title: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks Source: PubMed Central (PMC) URL: [Link]

  • Title: Choosing Reference Standards for API or Impurity Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: (2S,3R)-2-Benzyl-3-phenyloxirane Source: MD Topology URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: How to choose the right reference standard for your pharmaceutical analysis Source: YouTube URL: [Link]

  • Title: Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC Source: Agilent Technologies URL: [Link]

  • Title: I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning? Source: ResearchGate URL: [Link]

  • Title: Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species Source: MDPI URL: [Link]

  • Title: Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions Source: Scholars Research Library URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaceutical Guidelines URL: [Link]

  • Title: (PDF) Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride Source: ResearchGate URL: [Link]

  • Title: Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors Source: Nature URL: [Link]

  • Title: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts Source: Taylor & Francis Online URL: [Link]

  • Title: Types of Reference Standards Used in the Pharmaceutical Industry Source: Pharmaffiliates URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: 2-Chloro-m-cresol Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: How To Choose the Proper Analytical Reference Standards? Source: Symtera Analytics URL: [Link]

  • Title: Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode Source: Journal of Chromatographic Science URL: [Link]

  • Title: Contents Source: The Royal Society of Chemistry URL: [Link]

  • Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Understanding Impurity Analysis Source: Cormica URL: [Link]

  • Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: MDPI URL: [Link]

  • Title: (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples Source: ResearchGate URL: [Link]

  • Title: Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Analytical method validation: A brief review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-3-methylphenol
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-3-methylphenol
© Copyright 2026 BenchChem. All Rights Reserved.